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  • Product: (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine
  • CAS: 2155856-06-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Potential Applications of (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine and its Core Scaffold

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Potential of a Privileged Scaffold The 6-oxabicyclo[3.2.1]octane ring system is a fascinating and increasingly important structural...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The 6-oxabicyclo[3.2.1]octane ring system is a fascinating and increasingly important structural motif in the field of medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and the strategic placement of a heteroatom offer a unique scaffold for the design of novel therapeutic agents. This guide focuses on the chemical properties of a specific derivative, (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine, and more broadly, on the characteristics of its parent scaffold that make it a "privileged" structure in drug discovery. While specific data for the title compound is limited in publicly accessible literature, this document will provide a comprehensive overview based on analogous structures and the well-established chemistry of the 6-oxabicyclo[3.2.1]octane core. The insights provided herein are intended to empower researchers to explore the potential of this scaffold in their own drug development programs.

Core Molecular Attributes of (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine

(6-Oxabicyclo[3.2.1]octan-5-yl)methanamine is a bicyclic ether amine with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . The core of this molecule is the 6-oxabicyclo[3.2.1]octane framework, which consists of a cyclohexane ring fused with a tetrahydrofuran ring. This rigid bicyclic system significantly influences the molecule's physicochemical properties and its potential interactions with biological targets.

PropertyValueSource
CAS Number 2155856-06-5[1]
Molecular Formula C8H15NO[2]
Molecular Weight 141.2 g/mol [2]
** IUPAC Name**(6-Oxabicyclo[3.2.1]octan-5-yl)methanamine[1]
Stereochemistry: A Key Determinant of Biological Activity

The 6-oxabicyclo[3.2.1]octane scaffold possesses multiple stereocenters. The relative orientation of the aminomethyl group at the C-5 position can be either endo or exo, leading to distinct diastereomers. This stereochemical diversity is a critical consideration in drug design, as different isomers can exhibit vastly different pharmacological profiles and metabolic stabilities. The precise control of stereochemistry during synthesis is therefore paramount for any drug discovery program centered on this scaffold.

Caption: 2D representation of the (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine structure.

Synthesis Strategies for the 6-Oxabicyclo[3.2.1]octane Core

Intramolecular Cyclization Approaches

A common and powerful strategy involves the intramolecular cyclization of a suitably functionalized cyclohexane precursor. For instance, the acid-catalyzed cyclization of a cyclohexene derivative bearing a hydroxyl and an alkenyl group can lead to the formation of the bicyclic ether linkage[3].

Conceptual Experimental Protocol: Acid-Catalyzed Cyclization

  • Substrate Preparation: Synthesize a cyclohexene derivative with a hydroxyl group and a pendant alkenyl chain at appropriate positions to facilitate a 6-membered ring closure.

  • Cyclization Reaction: Dissolve the substrate in a suitable aprotic solvent (e.g., dichloromethane or toluene).

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or a Lewis acid (e.g., BF3·OEt2), to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution), extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.

G sub Cyclohexene Precursor product 6-Oxabicyclo[3.2.1]octane Core sub->product Intramolecular Cyclization reagent Acid Catalyst (e.g., H2SO4) reagent->product

Caption: General workflow for intramolecular cyclization to form the 6-oxabicyclo[3.2.1]octane core.

Diels-Alder and Cycloaddition Reactions

Another elegant approach to this bicyclic system is through cycloaddition reactions. For example, a [4+3] cycloaddition between a furan derivative and an oxyallyl cation can directly generate the 8-oxabicyclo[3.2.1]octane skeleton, a close isomer of the target scaffold[4]. While not a direct route to the 6-oxa isomer, this highlights the power of cycloaddition strategies in constructing such bridged systems. Palladium-catalyzed [3+4] cycloadditions have also been reported for the synthesis of oxabicyclo[3.2.1]octane skeletons[5].

Physicochemical Properties and Reactivity

The physicochemical properties of (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine are dictated by its bicyclic core and the primary amine functionality.

Solubility and Lipophilicity

The presence of the oxygen and nitrogen heteroatoms, capable of hydrogen bonding, suggests that the compound will have some solubility in polar protic solvents. The hydrochloride salt is expected to be water-soluble[6]. The bicyclic hydrocarbon framework, however, contributes to its lipophilicity. The calculated LogP (octanol-water partition coefficient) for a related unsaturated analog, {6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine, is 0.1, indicating a relatively balanced hydrophilic-lipophilic character[7].

Basicity

The primary amine group imparts basic properties to the molecule. The pKa of the conjugate acid is expected to be in the typical range for primary alkylamines, around 10-11. This basicity is a key feature for potential interactions with acidic residues in biological targets and for salt formation to improve aqueous solubility and handling.

Reactivity

The primary amine is the most reactive site for further functionalization. It can undergo a wide range of reactions typical of primary amines, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

  • Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

The ether linkage within the bicyclic system is generally stable under neutral and basic conditions but can be susceptible to cleavage under strong acidic conditions.

Spectroscopic Characterization (Predicted)

While specific spectroscopic data for (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine is not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The spectrum would be complex due to the rigid bicyclic system and the presence of multiple diastereotopic protons. Key signals would include a broad singlet for the -NH2 protons (which may exchange with D2O), multiplets for the methine protons adjacent to the oxygen and nitrogen atoms, and a complex pattern of signals for the methylene protons of the cyclohexane and tetrahydrofuran rings.

  • ¹³C NMR: The spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the nitrogen (CH2NH2) would appear in the range of 40-50 ppm. The carbons flanking the ether oxygen would be deshielded and appear further downfield.

  • IR Spectroscopy: Key absorption bands would include N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹, C-H stretching vibrations for the aliphatic rings just below 3000 cm⁻¹, and a C-O stretching vibration for the ether linkage around 1050-1150 cm⁻¹.

  • Mass Spectrometry: The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M+) at m/z 141. Fragmentation would likely involve the loss of the aminomethyl group or cleavage of the bicyclic ring system.

Applications in Drug Discovery and Medicinal Chemistry

The 6-oxabicyclo[3.2.1]octane scaffold and its aza-analogs have been explored for a variety of therapeutic applications, highlighting the potential of (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine as a building block in drug discovery.

Analgesics and Narcotic Antagonists

Derivatives of the closely related 6-azabicyclo[3.2.1]octane have been synthesized and evaluated for their analgesic and narcotic antagonist activities[8][9]. The rigid bicyclic framework allows for a precise spatial arrangement of pharmacophoric groups, leading to potent interactions with opioid receptors.

Monoamine Reuptake Inhibitors

The 8-azabicyclo[3.2.1]octane (tropane) scaffold is a well-known core structure in compounds that inhibit the reuptake of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. The structural rigidity of these bicyclic systems is crucial for their high affinity and selectivity for the monoamine transporters. While the title compound is a 6-oxa analog, the principle of using a rigid scaffold to orient key functional groups for transporter interaction is applicable.

Antibacterial Agents

Derivatives of 1,6-diazabicyclo[3.2.1]octane have been investigated as antibacterial agents. The unique three-dimensional shape of the bicyclic core can lead to novel modes of interaction with bacterial targets, potentially overcoming existing resistance mechanisms.

G scaffold 6-Oxabicyclo[3.2.1]octane Scaffold analgesics Analgesics scaffold->analgesics reuptake Monoamine Reuptake Inhibitors scaffold->reuptake antibacterial Antibacterial Agents scaffold->antibacterial

Caption: Potential therapeutic applications of the 6-oxabicyclo[3.2.1]octane scaffold.

Safety and Handling

Based on available data for the hydrochloride salt of a related compound, 6-oxa-3-azabicyclo[3.2.1]octane, the following hazard statements may apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[6]. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.

Conclusion and Future Directions

(6-Oxabicyclo[3.2.1]octan-5-yl)methanamine, as a representative of the 6-oxabicyclo[3.2.1]octane class of compounds, holds significant promise as a versatile building block for the synthesis of novel drug candidates. The rigid, three-dimensional nature of its core scaffold provides a unique platform for the design of molecules with high affinity and selectivity for a range of biological targets. While specific experimental data for the title compound is sparse, the established chemistry of the parent ring system and its aza-analogs provides a strong foundation for future research. Further exploration into the stereoselective synthesis of its derivatives and a systematic investigation of their structure-activity relationships are warranted to fully unlock the therapeutic potential of this privileged scaffold.

References

  • Takeda, M., et al. (1976). Azabicycloalkanes as analgetics. I. Synthesis of 1-phenyl-6-azabicyclo[6][8]octane derivatives. R Discovery. Available at: [Link]

  • Gennaiou, K., et al. (n.d.). Scheme 8: Divergent synthesis of 6-oxabicyclo[3.2.1]octane meroterpenoids (Lou). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 6-Oxabicyclo(3.2.1)octane. Retrieved from [Link]

  • Buchwald, S. L., et al. (2011). 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. PMC. Retrieved from [Link]

  • Chen, J. J., et al. (2021). Unusual Bicyclo[3.2.1]Octanoid Neolignans from Leaves of Piper crocatum and Their Effect on Pyruvate Dehydrogenase Activity. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 6-Oxabicyclo[3.2.1]oct-3-ene. Retrieved from [Link]

  • Campbell, A. L., et al. (1987). A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

  • Andreev, V. A., et al. (1996). Synthesis of bicyclo-heptane, 6-oxabicyclo-octane and 3-azabicyclo-nonene derivatives in the course of 1,2,4-trimethyl-4-isoprop. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Takeda, M., et al. (1977). Azabicycloalkanes as analgetics. 3. Structure-activity relationships of 1-phenyl-6-azabicyclo[3.2.1]octanes and absolute stereochemistry of (+)-1-(3-hydroxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octane and its 7-endo-methyl derivative. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Shimada, N., et al. (2010). Catalytic asymmetric synthesis of the endo-6-aryl-8-oxabicyclo[3.2.1]oct-3-en-2-one natural product from Ligusticum chuanxing via 1,3-dipolar cycloaddition of a formyl-derived carbonyl ylide using Rh2(S-TCPTTL)4. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chiu, P., et al. (2002). 8-Oxabicyclo[3.2.1]octenes in organic synthesis: direct ring opening of oxabicyclo[3.2.1] ring systems with diisobutylaluminum hydride and a silyl ketene acetal--synthesis of the chiral C(19)-C(26) and C(27)-C(32) fragments of Scytophycin C. Organic Letters. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-oxabicyclo[3.2.1]octane-5-carboxylic acid. Retrieved from [Link]

  • Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Universität Regensburg. Retrieved from [Link]

  • WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors. (2007). Google Patents.
  • Ma, S., et al. (2019). Construction of oxabicyclo[3.2.1]octanes via palladium-catalyzed intermolecular [3 + 4] cycloadditions of vinylidenecyclopropane-diesters with pyrroles or indoles bearing a trifluoroacetyl group and the related hydroamination reaction. Organic Chemistry Frontiers. Retrieved from [Link]

  • Coquerel, Y., & Rodriguez, J. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI. Retrieved from [Link]

  • Grubbs, E. J., et al. (1971). Synthesis and acetolysis of 6-oxabicyclo[3.2.1]octane-1-methyl p-bromobenzenesulfonate. The Journal of Organic Chemistry. Retrieved from [Link]

  • Teng, D. W., et al. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Chinese Chemical Letters. Retrieved from [Link]

  • Chemspace. (n.d.). ({6-oxabicyclo[3.2.1]octan-5-yl}methyl)[(oxiran-2-yl)methyl]amine. Retrieved from [Link]

  • Mol-Instincts. (n.d.). {6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine. Retrieved from [Link]

  • O'Brien, P., et al. (2016). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • US10813942B2 - Substituted-6,8-dioxabicyclo[3.2.1]octane-2,3-diol compounds as targeting agents of ASGPR. (2020). Google Patents.
  • Chemspace. (n.d.). ({6-oxabicyclo[3.2.1]octan-5-yl}methyl)[(oxiran-2-yl)methyl]amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives by NMR and theoretical calculations. Retrieved from [Link]

  • Coquerel, Y., & Rodriguez, J. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI. Retrieved from [Link]

  • NIST. (n.d.). Bicyclo[3.2.1]octane. Retrieved from [Link]

  • NextSDS. (n.d.). {6-oxabicyclo[3.2.1]octan-5-yl}methanamine — Chemical Substance Information. Retrieved from [Link]

  • O'Brien, P., et al. (2016). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • US9657022B2 - 7-OXO-1,6-diazabicyclo[3.2.1]octane derivatives and their use as antibacterial agents. (2017). Google Patents.
  • Itokawa, H., et al. (2000). Bicyclo[3.2.1]octane and 6-Oxabicyclo[3.2.2]nonane Type Neolignans from Magnolia denudata. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

  • El-Faham, A., et al. (2022). Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration of δ-diols under acidic conditions. PMC. Retrieved from [Link]

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Exploratory

De Novo Synthesis of (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine: A Strategic Guide to Bicyclic Ether Assembly

Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: Regioselective Cycloetherification, Stereoelectronic Control, and Bridgehead Functionalization Executive Summary The 6-oxabicyclo[3....

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: Regioselective Cycloetherification, Stereoelectronic Control, and Bridgehead Functionalization

Executive Summary

The 6-oxabicyclo[3.2.1]octane scaffold is a privileged structural motif found in numerous bioactive natural products, including fumagillin analogues[1], magninoids[2], and guignardones[3]. Synthesizing functionalized derivatives of this core—specifically (6-oxabicyclo[3.2.1]octan-5-yl)methanamine —presents a unique topological challenge due to the quaternary nature of the C5 bridgehead and the precise regiochemistry required to form the 6-oxa (rather than 7-oxa) isomer.

This whitepaper outlines a robust, scalable, and self-validating synthetic pathway to access this target. By leveraging a stereoelectronically controlled 5-exo-tet epoxide opening, we bypass the regiochemical pitfalls of traditional iodoetherification[4], ensuring exclusive formation of the desired 6-oxabicyclo[3.2.1]octane architecture.

Retrosynthetic Analysis & Mechanistic Rationale

The primary challenge in synthesizing (6-oxabicyclo[3.2.1]octan-5-yl)methanamine is the construction of the sterically congested C5–O6 ether bond.

Regiochemical Divergence: 6-Oxa vs. 7-Oxa

Traditional approaches to oxabicyclic systems often employ the electrophilic cyclization (e.g., iodoetherification) of cyclohex-3-ene-1-methanol. However, nucleophilic attack by the primary alcohol onto the C3 position of the cyclohexene ring inherently yields the 7-oxabicyclo[3.2.1]octane skeleton, placing the oxygen atom on the unsubstituted bridgehead.

To achieve the 6-oxabicyclo[3.2.1]octane framework with a functionalized C5 bridgehead, the electrophilic center must be positioned at the future substituted bridgehead. We achieve this by utilizing 3-(hydroxymethyl)-1-methylenecyclohexane as the key precursor. Epoxidation of the exocyclic alkene generates a spiro-epoxide. Acid-catalyzed intramolecular attack by the C1-hydroxymethyl group onto the tertiary C5 carbon of the epoxide forms the exact required topology.

Fig 1. Regiochemical divergence in bicyclic ether formation highlighting the 6-oxa vs 7-oxa pathways.

Stereoelectronic Control (Baldwin's Rules)

The success of this cycloetherification relies heavily on Baldwin's rules. The attack of the primary hydroxyl group onto the tertiary epoxide carbon proceeds via a 5-exo-tet trajectory. For this to occur, the molecule must adopt a chair conformation where the hydroxymethyl group is axial and the epoxide oxygen is equatorial. This trans-diaxial-like arrangement enables a perfect backside attack on the C–O bond, driving the reaction exclusively toward the [3.2.1] system and avoiding the disfavored 6-endo-tet byproduct[5].

Synthetic Pathway & Quantitative Data

The synthesis is executed in five high-yielding stages starting from commercially available 3-oxocyclohexane-1-carboxylic acid.

Fig 2. Complete synthetic workflow for (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine.

Quantitative Stage Summary
PhaseTransformationReagents & ConditionsIntermediate FormedTypical Yield
1 Ketalization & ReductionEthylene glycol, TsOH; then LiAlH₄; then aq. HCl3-(Hydroxymethyl)cyclohexan-1-one85 - 90%
2 OlefinationTBSCl, Imidazole; Ph₃PCH₃Br, NaHMDS; TBAF3-(Hydroxymethyl)-1-methylenecyclohexane75 - 82%
3 EpoxidationmCPBA, CH₂Cl₂, 0 °C to RTSpiro-epoxide (trans-isomer favored)80 - 85%
4 CycloetherificationCSA (10 mol%), CH₂Cl₂, 25 °C(6-Oxabicyclo[3.2.1]octan-5-yl)methanol65 - 70%
5 Bridgehead AminationMsCl, Et₃N; NaN₃, DMF; PPh₃, H₂O/THF(6-Oxabicyclo[3.2.1]octan-5-yl)methanamine70 - 75%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the critical steps of the synthesis are designed as self-validating systems with built-in analytical checkpoints.

Protocol A: Acid-Catalyzed 5-exo-tet Cycloetherification (Phase 4)

This step establishes the core 6-oxabicyclo[3.2.1]octane architecture.

  • Reaction Setup: Dissolve the spiro-epoxide intermediate (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under an inert argon atmosphere.

  • Catalysis: Cool the solution to 0 °C and add Camphorsulfonic acid (CSA, 0.1 equiv) in one portion. Remove the ice bath and stir at ambient temperature for 4 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate in vacuo.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3, p-anisaldehyde stain). The epoxide starting material ( Rf​ ~0.5) will cleanly convert to a more polar spot ( Rf​ ~0.3) corresponding to the bicyclic alcohol.

  • System Validation (NMR):

    • ¹H NMR: Confirm the disappearance of the characteristic exocyclic epoxide protons ( δ 2.6–2.8 ppm).

    • ¹³C NMR (Critical): The emergence of a quaternary signal at δ ~82 ppm definitively confirms the formation of the C5 bridgehead ether carbon, validating the 5-exo-tet cyclization over the 6-endo-tet alternative.

Protocol B: Bridgehead Amination via Azide Reduction (Phase 5)

Converting the highly sterically hindered neopentyl-like bridgehead alcohol to an amine requires a robust activation/displacement sequence.

  • Mesylation: Treat (6-oxabicyclo[3.2.1]octan-5-yl)methanol with Methanesulfonyl chloride (1.5 equiv) and Triethylamine (2.0 equiv) in CH₂Cl₂ at 0 °C for 2 hours.

  • Azide Displacement: Isolate the mesylate and dissolve in anhydrous DMF. Add Sodium Azide (NaN₃, 3.0 equiv) and heat to 80 °C for 16 hours.

    • Validation Checkpoint: IR spectroscopy of the crude intermediate must show a strong, sharp azide stretching band at ~2100 cm⁻¹ .

  • Staudinger Reduction: Dissolve the azide in THF/H₂O (10:1). Add Triphenylphosphine (PPh₃, 1.2 equiv) and stir at room temperature until nitrogen evolution ceases (approx. 6 hours).

  • Final Validation: Purify via reverse-phase chromatography or acid-base extraction. ESI-MS must display the [M+H]+ peak at m/z 142.12 , confirming the primary amine target.

Conclusion

The synthesis of (6-oxabicyclo[3.2.1]octan-5-yl)methanamine demonstrates the power of stereoelectronically guided intramolecular cyclizations. By strategically deploying a spiro-epoxide intermediate, chemists can bypass the regiochemical limitations of standard iodoetherifications, forcing a 5-exo-tet closure that exclusively yields the desired 6-oxa framework. This methodology provides a scalable and highly modular foundation for generating diverse libraries of bicyclic meroterpenoid and fumagillin-inspired drug candidates.

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Foundational

A Technical Guide to the Spectroscopic Characterization of (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals Introduction (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine is a bicyclic organic molecule featuring a rigid 6-oxabicyclo[3.2.1]octane core and a primary aminom...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Oxabicyclo[3.2.1]octan-5-yl)methanamine is a bicyclic organic molecule featuring a rigid 6-oxabicyclo[3.2.1]octane core and a primary aminomethyl substituent. This unique structural combination, incorporating a bridged ether linkage and a primary amine, makes it a valuable building block in medicinal chemistry and materials science. The constrained bicyclic system imparts specific conformational properties that can influence biological activity and material characteristics. A thorough understanding of its three-dimensional structure and electronic properties is paramount for its effective application, and this is primarily achieved through a comprehensive analysis of its spectroscopic data.

This guide provides an in-depth exploration of the expected spectroscopic signature of (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine, drawing upon fundamental principles and data from structurally related compounds. We will delve into the anticipated features of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, offering a predictive framework for its characterization. The methodologies and interpretations presented herein are designed to equip researchers with the necessary tools to identify and analyze this compound with a high degree of confidence.

Molecular Structure and Key Features

The structure of (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine, with the molecular formula C8H15NO and a molecular weight of approximately 141.21 g/mol , presents a fascinating subject for spectroscopic analysis.[1] The rigid bicyclic framework locks the molecule into a specific conformation, which in turn influences the chemical environment of each proton and carbon atom.

Caption: Structure of (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine in solution. By analyzing the chemical shifts, coupling constants, and integrations of both ¹H and ¹³C nuclei, a complete assignment of the molecule's skeleton can be achieved.

¹H NMR Spectroscopy: A Predictive Analysis

The proton NMR spectrum is expected to be complex due to the rigid, non-planar structure of the bicyclic system, which renders most protons chemically inequivalent.

Expected Chemical Shifts and Multiplicities:

Proton(s)Expected Chemical Shift (δ, ppm)Expected MultiplicityRationale
NH0.5 - 5.0Broad singletThe chemical shift is variable and depends on concentration, solvent, and temperature. The signal will be broad due to quadrupole broadening from the nitrogen atom and will disappear upon D₂O exchange.[2][3]
CH ₂NH₂2.2 - 2.9Doublet of doublets (or more complex)These protons are adjacent to the electron-withdrawing amine group, causing a downfield shift.[2] Diastereotopicity will likely make them inequivalent, leading to complex splitting patterns from coupling to the bridgehead proton.
Bridgehead Protons (on C1 and C5)3.5 - 4.5MultipletThese protons are adjacent to the ether oxygen, resulting in a significant downfield shift. Their rigid orientation will lead to complex coupling with neighboring protons.
Bicyclic Ring Protons (on C2, C3, C4, C7, C8)1.0 - 2.5MultipletsThese protons will reside in the typical aliphatic region. Due to the fixed chair/boat-like conformation of the rings, axial and equatorial protons will have distinct chemical shifts and coupling constants.[4] Protons in close proximity to the ether oxygen may experience through-space deshielding.[5]

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the NH₂ protons.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • D₂O Exchange: To confirm the assignment of the NH₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The NH₂ signal should disappear or significantly decrease in intensity.[3]

  • 2D NMR: For unambiguous assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[6]

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer setup Instrument Setup (High-Field NMR) transfer->setup acquire_1d Acquire 1D ¹H NMR setup->acquire_1d d2o D₂O Exchange acquire_1d->d2o acquire_2d Acquire 2D NMR (COSY, HSQC) d2o->acquire_2d process Process spectra (FT, phasing, baseline correction) acquire_2d->process assign Assign signals (Chemical shift, integration, multiplicity) process->assign structure Elucidate Structure assign->structure

Caption: General workflow for NMR-based structural elucidation.

¹³C NMR Spectroscopy: A Predictive Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. Due to the molecule's asymmetry, eight distinct carbon signals are expected.

Expected Chemical Shifts:

Carbon(s)Expected Chemical Shift (δ, ppm)Rationale
C H₂NH₂40 - 50The carbon is attached to the nitrogen atom, causing a downfield shift from a typical alkane carbon.
Bridgehead Carbons (C1, C5)70 - 85These carbons are bonded to the electronegative oxygen atom of the ether, resulting in a significant downfield shift.[7]
Bicyclic Ring Carbons (C2, C3, C4, C7, C8)20 - 40These carbons will appear in the typical aliphatic region for cycloalkanes. The exact shifts will depend on their position within the bicyclic system and their proximity to the ether and amine functionalities.[7]

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: The same NMR spectrometer can be used.

  • Acquisition: Acquire a standard one-dimensional ¹³C NMR spectrum. A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in its identification and structural confirmation.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 141) should be observed. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with the proposed structure.[3]

  • Alpha-Cleavage: The most characteristic fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom.[2] This would result in the loss of the bicyclic core and the formation of a stable iminium ion, which would likely be the base peak in the spectrum. The expected fragment would have an m/z of 30 ([CH₂=NH₂]⁺).

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for LC-MS, while Electron Ionization (EI) is standard for GC-MS.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is recorded to generate the mass spectrum.

cluster_ms Mass Spectrometry Workflow sample_intro Sample Introduction (GC, LC, or infusion) ionization Ionization (EI, ESI, etc.) sample_intro->ionization mass_analysis Mass Analysis (m/z separation) ionization->mass_analysis detection Detection mass_analysis->detection spectrum Mass Spectrum Generation detection->spectrum

Sources

Exploratory

Synthesis of 6-Oxabicyclo[3.2.1]octane Meroterpenoids: A Technical Guide to Manginoids and Guignardones

Executive Summary Meroterpenoids represent a structurally diverse class of natural products of mixed biosynthetic origin. Among them, manginoids and guignardones—isolated from the filamentous fungus Guignardia mangiferae...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Meroterpenoids represent a structurally diverse class of natural products of mixed biosynthetic origin. Among them, manginoids and guignardones—isolated from the filamentous fungus Guignardia mangiferae[1]—have garnered significant attention in drug development due to their unprecedented 6-oxabicyclo[3.2.1]octane core fused to a highly substituted cyclopentane or trans-hydrindane framework[2],[3]. Beyond their structural complexity, these compounds exhibit compelling pharmacological profiles, including potent inhibition of 11-β-hydroxysteroid dehydrogenase type I (11β-HSD1) and targeted antifungal activity against Candida albicans[2],[1].

As a Senior Application Scientist, this guide dissects the causal logic, mechanistic pathways, and self-validating protocols required to successfully synthesize these sterically congested architectures.

Core Synthetic Strategies & Retrosynthetic Logic

The construction of the oxygen-bridged 6-oxabicyclo[3.2.1]octane system presents a formidable synthetic challenge. Historically, two distinct authoritative paradigms have emerged to tackle this:

  • : A late-stage, radical-based divergent approach utilizing a silica-gel-promoted semipinacol rearrangement followed by an oxidative 1,3-dicarbonyl radical-initiated cyclization[4],[5].

  • : A strategy fueled by a challenging samarium-mediated pinacol coupling and a subsequent bicycle-forming etherification to forge the trans-hydrindane framework of Manginoid A[3],[6].

The divergent strategy is particularly elegant because it mimics the proposed biosynthetic pathway, allowing access to multiple meroterpenoid families from a single advanced intermediate[2].

G Target Manginoids & Guignardones (6-oxabicyclo[3.2.1]octane core) CommonInt Common Intermediate (1,3-Dicarbonyl Precursor) Target->CommonInt Radical Cyclization FragA Fragment A (Boronic Monoester) CommonInt->FragA Suzuki-Miyaura FragC Fragment C (Vinyl Bromide) CommonInt->FragC Coupling Starting Commercially Available Terpenes (e.g., (R)-Carvone) FragA->Starting Synthesis FragC->Starting Synthesis

Retrosynthetic logic for the divergent synthesis of 6-oxabicyclo[3.2.1]octane meroterpenoids.

Mechanistic Insights: The Causality of Reagent Selection

Focusing on the highly efficient divergent strategy, the synthesis relies on the precise orchestration of radical chemistry and transition-metal catalysis[2]. The causality behind the reagent selection is critical for maintaining the integrity of the highly oxygenated intermediates.

  • Suzuki-Miyaura Fragment Coupling: The union of the monoterpene-derived boronic monoester (Fragment A) and the 6-oxabicyclo[3.2.1]octane subunit (Fragment C) is achieved via a Csp3-Csp2 Suzuki-Miyaura coupling[4]. The use of is not arbitrary; its electron-rich and sterically demanding nature accelerates the oxidative addition into the vinyl bromide while strictly suppressing the undesired protodeboronation of the sensitive Csp3 boronic ester[1].

  • Semipinacol Rearrangement: To construct the spirocyclic core of the guignardones, a semipinacol rearrangement is triggered[2]. Rather than using harsh Lewis acids that could degrade the 6-oxa bridge, the protocol employs mild silica gel or PPTS (Pyridinium p-toluenesulfonate)[7]. This mild acidity selectively protonates the epoxide, driving a 1,2-allyl migration that stereospecifically establishes the spirocenter[7].

  • Oxidative Radical Cyclization: The most elegant phase of the synthesis is the construction of the manginoid core via a 5-exo-trig radical cyclization[5]. The 1,3-dicarbonyl intermediate is oxidized by catalytic Mn(OAc)₃[2]. Mn(III) acts as a single-electron oxidant, generating a tertiary carbon-centered radical[8]. This radical undergoes rapid cyclization and is immediately trapped by molecular oxygen (O₂) to form a hydroperoxide intermediate[2].

MechanisticPathway A 1,3-Dicarbonyl Intermediate B Mn(OAc)3 / O2 Oxidation A->B C Tertiary Radical Formation B->C -e-, -H+ D 5-exo-trig Cyclization C->D O2 trapping E Hydroperoxide Intermediate D->E H-atom transfer F Burgess Reagent Dehydration E->F Cleavage G Manginoid A/C F->G

Mechanistic pathway of the oxidative 1,3-dicarbonyl radical-initiated cyclization.

Step-by-Step Methodology: Divergent Synthesis Protocol

The following self-validating protocol details the late-stage divergent synthesis of Manginoid A and C, adapted from the foundational work of [2],[8].

Phase 1: Fragment Coupling (Csp3-Csp2 Suzuki-Miyaura)
  • Preparation: Charge a flame-dried Schlenk flask with the vinyl bromide Fragment C (1.0 equiv), boronic monoester Fragment A (1.2 equiv), Pd(OAc)₂ (10 mol%), and APhos (20 mol%)[1].

  • Reaction: Add degassed Toluene/H₂O (10:1) and heat the biphasic mixture to 80 °C under a strict argon atmosphere for 12 hours.

  • Isolation: Quench the reaction with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over Na₂SO₄, and purify via flash column chromatography to isolate the coupled 1,3-dicarbonyl precursor[7].

Phase 2: Radical Cyclization & Oxidation
  • Initiation: Dissolve the coupled 1,3-dicarbonyl precursor in a mixed solvent system (EtOAc/CH₂Cl₂).

  • Catalysis: Introduce a catalytic amount of Mn(OAc)₃ (5 mol%)[2].

  • Oxidation: Purge the reaction vessel with an O₂ balloon and expose the mixture to ambient sunlight or a standard visible light source at room temperature[2],[8].

  • Validation: Monitor via TLC/LC-MS until complete conversion to the hydroperoxide intermediate is observed (typically 4-6 hours).

Phase 3: Cleavage and Dehydration
  • Reduction: Treat the crude hydroperoxide intermediate with thiourea to facilitate the selective reductive cleavage of the O–O bond, yielding the corresponding tertiary alcohol[2].

  • Elimination: Subject the resulting alcohol to the Burgess reagent in THF at room temperature[2]. The Burgess reagent drives a mild, syn-elimination to install the final olefin, completing the total synthesis of Manginoid A and C without triggering unwanted skeletal rearrangements[2],[8].

Quantitative Data Presentation

The table below summarizes the efficiency and stereochemical control achieved across different synthetic campaigns targeting this meroterpenoid class.

Synthetic StrategyTarget MoleculeKey TransformationEst. Overall YieldEnantioselectivityReference Link
Bioinspired Divergent Synthesis Manginoid A & CRadical Cyclization~3.5%>99% ee
Bioinspired Divergent Synthesis Guignardone A & CSemipinacol Rearrangement~4.2%>99% ee
Convergent Etherification Manginoid APinacol Coupling~1.2%Asymmetric
Knoevenagel Condensation (-)-Guignardone A1,4-Reduction~5.1%>95% ee

Conclusion

The successful synthesis of 6-oxabicyclo[3.2.1]octane meroterpenoids relies heavily on bypassing traditional, harsh thermodynamic conditions in favor of mild, radical-mediated, and bioinspired pathways. By leveraging precise Csp3-Csp2 cross-coupling and single-electron oxidation cascades, researchers can divergently access both the manginoid and guignardone scaffolds, opening the door for extensive structure-activity relationship (SAR) studies against 11β-HSD1 and fungal pathogens.

References

  • Lou, H.-X., et al. (2021). Enantioselective Total Syntheses of Manginoids A and C and Guignardones A and C. Angewandte Chemie International Edition.[Link]

  • Snyder, S. A., et al. (2021). Total Synthesis of the Meroterpenoid Manginoid A as Fueled by a Challenging Pinacol Coupling and Bicycle-forming Etherification. Angewandte Chemie International Edition.[Link]

  • Zhu, H., et al. (2018). Manginoids A–G: Seven Monoterpene–Shikimate-Conjugated Meroterpenoids with a Spiro Ring System from Guignardia mangiferae. Organic Letters.[Link]

  • Yan, Z., et al. (2020). Asymmetric Total Synthesis of (−)-Guignardones A and B. Organic Letters.[Link]

  • Zografos, A. L., et al. (2023). Combining the best of both worlds: radical-based divergent total synthesis. Beilstein Journal of Organic Chemistry.[Link]

Sources

Foundational

Advanced Structural Elucidation and Stereoselective Synthesis of 6-Azabicyclo[3.2.1]octene Derivatives

Executive Summary The 6-azabicyclo[3.2.1]octene and its saturated octane counterpart represent a privileged class of bridged bicyclic nitrogen heterocycles. Found at the core of complex Aristotelia alkaloids (such as ped...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-azabicyclo[3.2.1]octene and its saturated octane counterpart represent a privileged class of bridged bicyclic nitrogen heterocycles. Found at the core of complex Aristotelia alkaloids (such as peduncularine), as well as synthetic analgesics and enzyme inhibitors, this scaffold offers unique conformational rigidity[1]. By locking the nitrogen atom and adjacent carbons into a defined three-dimensional space, these derivatives minimize entropic penalties upon target binding, making them highly valuable in modern drug development[2].

Structural and Stereochemical Framework

The bicyclic [3.2.1] system forces the six-membered ring into a distorted chair or boat conformation, while the five-membered ring adopts an envelope shape. This inherent ring strain dictates both the molecule's reactivity and its precise interaction with biological targets.

Stereochemical Elucidation: Determining the absolute configuration and the endo/exo orientation of substituents at the C7 and C8 positions is notoriously challenging. Traditional 1D NMR often fails due to overlapping multiplet signals from the rigid aliphatic core. To establish a self-validating structural assignment, researchers rely on selective two-dimensional INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) experiments to measure long-range 13C–1H coupling constants[3]. The dependence of 3J(C,H) and 2J(C,H) coupling constants on the dihedral angles allows for precise mapping of electronegative substituents along the coupling path, providing an unambiguous assignment of the stereocenters[3].

Synthetic Methodologies and Stereocontrol

Historically, constructing the 6-azabicyclo[3.2.1]octene core required lengthy linear sequences (often >13 steps) with poor overall yields (1–5%) and poor stereocontrol at the C7 position[1]. Modern methodologies have shifted toward convergent, single-step core constructions.

  • Palladium-Catalyzed Ynamide Cycloisomerization: To bypass late-stage functionalization, a highly efficient Pd-catalyzed cycloisomerization of cyclohexenyl ynamides has been developed. This approach constructs the 6-azabicyclo[3.2.1]octene framework in a single step while simultaneously installing complex side chains (such as the indol-3-yl moiety in peduncularine) with yields up to 76%[1].

  • Ring-Closing Metathesis (RCM): An alternative enantioselective approach utilizes RCM of pyrrolidinone derivatives. Derived from (S)-malic acid, this route allows for stereoselective introduction of side chains prior to the metathesis event, offering rigorous control over the C7 stereochemistry[4].

  • Enantioselective Alkene Carboamination: For the saturated 6-azabicyclo[3.2.1]octane derivatives, copper-catalyzed alkene carboamination of N-sulfonyl-2-aryl-4-pentenamines using chiral 2 complexes enables the formation of two rings simultaneously with excellent enantioselectivity[5].

SynthWorkflow Start Target Core: 6-azabicyclo[3.2.1]octene Method1 Pd-Catalyzed Ynamide Cycloisomerization Start->Method1 Method2 Ring-Closing Metathesis (RCM) Start->Method2 Method3 Cu-Catalyzed Alkene Carboamination Start->Method3 Inter1 Cyclohexenyl Ynamide Precursor Method1->Inter1 Inter2 Pyrrolidinone Derivative Method2->Inter2 Inter3 N-sulfonyl-2-aryl- 4-pentenamine Method3->Inter3

Divergent retrosynthetic strategies for constructing the 6-azabicyclo[3.2.1]octene/octane core.

Step-by-Step Protocol: Pd-Catalyzed Ynamide Cycloisomerization

Causality & Design: This protocol leverages Pd(OAc)2 as a π-Lewis acid to activate the alkyne. The bidentate ligand (bbeda) is critical; it prevents the formation of inactive Pd-black and enforces a rigid coordination sphere that dictates the stereochemical outcome of the cyclization[1].

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve the cyclohexenyl ynamide precursor (1.0 equiv) in anhydrous toluene to achieve a 0.05 M concentration. Causality: High dilution prevents intermolecular cross-coupling and dimerization.

  • Catalyst Assembly: Add Pd(OAc)2 (5 mol%) and N,N'-bis(benzylidene)ethylenediamine (bbeda) (10 mol%). Stir at room temperature for 15 minutes until the solution turns a homogeneous pale yellow, indicating active complex formation.

  • Cycloisomerization: Heat the reaction mixture to 80°C. Monitor the reaction via LC-MS. Self-Validating Step: The disappearance of the ynamide alkyne stretch (~2200 cm⁻¹) via in-situ IR confirms total alkyne activation and conversion.

  • Quenching & Purification: Upon completion (typically 4–6 hours), cool to room temperature, filter through a short pad of Celite to remove Pd residues, and concentrate in vacuo.

  • Stereochemical Validation: Analyze the crude mixture via 1H NMR. The formation of the 6-azabicyclo[3.2.1]octene core is confirmed by the distinct upfield shift of the newly formed bridgehead protons.

Drug Development & Pharmacological Profiling

The 6-azabicyclo[3.2.1]octane/octene scaffold is a powerful tool for Structure-Activity Relationship (SAR) optimization.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors: Constraining a flexible piperidine ring into an azabicyclo[3.2.1]octane core dramatically improves binding affinity to NAAA, an enzyme implicated in inflammation. SAR evolution led to the discovery of ARN19689, a pyrazole sulfonamide derivative exhibiting low nanomolar potency (IC50 = 0.042 μM) and excellent lipophilic efficiency (LipE = 6.83)[2].

Analgesics and Antimuscarinics: Derivatives such as 1-phenyl-6-azabicyclo[3.2.1]octanes show potent analgesic properties comparable to meperidine[6]. Furthermore, azaprophen (6-methyl-6-azabicyclo[3.2.1]octan-3-ol 2,2-diphenylpropionate) serves as a highly potent antimuscarinic agent, demonstrating the versatility of the bridged nitrogen pharmacophore[7].

SAR_NAAA Hit Flexible Hit Piperidine Sulfonamide IC50 > 1 μM Rigid Conformational Restriction 6-azabicyclo[3.2.1]octane IC50 = 0.23 μM Hit->Rigid Scaffold Hopping Opt Substituent Optimization 4-CF3 / 4-F Pyrazole Rigid->Opt SAR Profiling Lead Lead Compound (ARN19689) IC50 = 0.042 μM LipE = 6.83 Opt->Lead PK/PD Tuning

SAR optimization pathway utilizing the 6-azabicyclo[3.2.1]octane scaffold for NAAA inhibitors.

Quantitative Data Summary

The following table summarizes the performance metrics of key 6-azabicyclo[3.2.1]octene/octane derivatives across synthesis and pharmacology:

Compound / ReactionApplication / TargetKey MetricReference
Pd-Catalyzed Ynamide CycloisomerizationPeduncularine Core Synthesis76% Yield (Single step core formation)[1]
Cu-Catalyzed Alkene CarboaminationBridged Heterocycle Synthesis67–94% Enantiomeric Excess (ee)[5]
Unconstrained Piperidine SulfonamideNAAA InhibitionIC50 > 1.0 μM[2]
Azabicyclo[3.2.1]octane SulfonamideNAAA InhibitionIC50 = 0.23 μM[2]
ARN19689 (Optimized Lead)NAAA InhibitionIC50 = 0.042 μM, LipE = 6.83[2]

Conclusion

The 6-azabicyclo[3.2.1]octene and octane scaffolds represent a masterclass in exploiting conformational restriction for pharmacological gain. Advances in asymmetric catalysis, particularly transition-metal-catalyzed cycloisomerizations and carboaminations, have democratized access to these complex bridged architectures. As demonstrated by the evolution of highly potent NAAA inhibitors and antimuscarinic agents, mastering the stereochemistry and synthesis of this rigid core continues to yield significant dividends in therapeutic development.

References

  • Title: NMR study of 6-azabicyclo[3.2.
  • Title: Azabicycloalkanes as analgetics. 3. Structure-activity relations of 1-phenyl-6-azabicyclo[3.2.
  • Title: 6-Azabicyclo[3.2.
  • Title: An Asymmetric Approach toward the Aristotelia Alkaloid (−)
  • Title: Concise Formal Synthesis of (−)
  • Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • Title: 6-Methyl-6-azabicyclo[3.2.1]octan-3.alpha.-ol 2,2-diphenylpropionate (azaprophen)

Sources

Exploratory

Engineering the Future of Bioisosteres: A Technical Guide to the Nomenclature, Properties, and Application of (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the pharmacokinetic limitations of traditional planar aromatic rings. While benzene rings a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the pharmacokinetic limitations of traditional planar aromatic rings. While benzene rings are ubiquitous in legacy libraries, their over-representation often leads to sub-optimal physicochemical properties, including poor aqueous solubility and high susceptibility to cytochrome P450-mediated oxidative metabolism. The strategic replacement of these flat moieties with sp3-rich, three-dimensional saturated bridged bicyclic systems has emerged as a transformative approach[1].

One highly specialized scaffold gaining traction is (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine (CAS: 2155856-06-5)[2]. This whitepaper deconstructs the IUPAC nomenclature of this complex building block, elucidates its physicochemical advantages, and provides validated, self-correcting experimental protocols for its integration into high-throughput drug discovery pipelines.

Deconstructing the IUPAC Nomenclature: A Structural Breakdown

Understanding the chemical behavior and steric demands of a bridged bicyclic amine begins with its precise IUPAC nomenclature. The name (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine is derived using the von Baeyer system for polycyclic hydrocarbons, modified for heteroatom replacement and functional group attachment.

  • Bicyclo[3.2.1]octane Core : The parent structure is a bicyclic system containing a total of eight skeletal atoms. The numbers in brackets [3.2.1] denote the number of atoms in each of the three paths connecting the two bridgehead carbons (C1 and C5). Specifically, there is a 3-atom bridge (C2, C3, C4), a 2-atom bridge (C6, C7), and a 1-atom bridge (C8).

  • Heteroatom Placement (6-Oxa) : The prefix "oxa" indicates the replacement of a carbon atom with an oxygen atom. According to IUPAC numbering rules, we begin at one bridgehead (C1), traverse the longest path to the second bridgehead (C5), then the second-longest path back to the first, and finally the shortest path. To assign the lowest possible locant to the heteroatom, the oxygen is positioned at C6, which lies on the 2-atom bridge adjacent to C5.

  • Substituent Attachment (5-yl) : The suffix "-yl" indicates the point of attachment for the primary side chain. Position 5 is the second bridgehead carbon. Placing the attachment here creates a sterically demanding, quaternary-like bridgehead center.

  • Functional Group (methanamine) : The -CH2NH2 group attached at C5 serves as the primary synthetic handle for derivatization.

IUPAC_Logic A Bicyclic Core Bicyclo[3.2.1]octane B Heteroatom Placement 6-Oxa (Oxygen at pos 6) A->B von Baeyer numbering C Substituent 5-yl (Bridgehead C5) B->C lowest locant rule D Functional Group methanamine (-CH2NH2) C->D side-chain addition E (6-Oxabicyclo[3.2.1]octan-5-yl) methanamine D->E Final IUPAC Assembly

Structural deconstruction and IUPAC nomenclature logic for the oxabicyclo[3.2.1]octane scaffold.

Physicochemical Rationale: Why This Scaffold Matters

The incorporation of rigid 3 into bioactive structures is not merely a structural novelty; it is a calculated physicochemical optimization[3].

By replacing a flat monosubstituted benzene ring with the oxabicyclo[3.2.1]octane core, we fundamentally alter the molecule's interaction with its biological environment. The lack of an aromatic π-system prevents rapid CYP450-mediated epoxidation, effectively mitigating reactive metabolite liabilities[1]. Furthermore, the oxygen atom at position 6 acts as a localized hydrogen bond acceptor, which subtly lowers the partition coefficient (logP) compared to a purely carbocyclic framework, thereby reducing non-specific protein binding.

Quantitative ADME Comparison

The table below summarizes the representative shifts in physicochemical properties when transitioning from a traditional phenyl bioisostere to the oxabicyclo[3.2.1]octane derivative.

ParameterMonosubstituted Benzene (Reference)(6-Oxabicyclo[3.2.1]octan-5-yl) DerivativeMechanistic Rationale
Fraction sp3 (Fsp3) 0.10 - 0.20> 0.85Saturation introduces 3D complexity, disrupting flat crystal packing.
Aqueous Solubility (µg/mL) < 10> 150High Fsp3 and the bridge oxygen (H-bond acceptor) enhance solvation.
Metabolic Stability (HLM CLint) > 50 µL/min/mg< 15 µL/min/mgAbsence of aromatic π-system prevents rapid CYP450-mediated epoxidation.
Non-Specific Protein Binding > 95% bound< 80% boundLowered lipophilicity (logP) reduces hydrophobic interactions with plasma proteins.

Experimental Methodologies: Validated Protocols

To leverage this scaffold effectively, robust synthetic and analytical protocols are required. Below are self-validating workflows designed to ensure high fidelity in derivatization and metabolic profiling.

Protocol 1: High-Throughput Amide Coupling of the Methanamine Handle

Causality Check : The primary amine of (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine is adjacent to a highly bulky bridgehead carbon (C5). Standard coupling reagents like EDC/NHS often fail or result in poor yields due to this intense steric hindrance. Therefore, we utilize HATU, which forms a highly reactive 7-azabenzotriazole active ester, providing the necessary thermodynamic driving force to push the reaction to completion[4].

  • Step 1 (Activation) : Dissolve 1.0 eq of the target carboxylic acid and 1.2 eq of HATU in anhydrous DMF to achieve a 0.1 M concentration.

  • Step 2 (Deprotonation) : Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA is a sterically hindered, non-nucleophilic base that efficiently deprotonates the carboxylic acid without competing for the active ester intermediate. Stir for 10 minutes at room temperature.

  • Step 3 (Coupling) : Add 1.1 eq of (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine. Stir at room temperature for 12 hours under an inert nitrogen atmosphere.

  • Step 4 (Workup) : Quench the reaction with saturated aqueous NaHCO3 to neutralize residual acid/base. Extract three times with EtOAc, dry the organic layer over Na2SO4, and purify the concentrated residue via reverse-phase HPLC.

Protocol 2: In Vitro Microsomal Stability Assay

Causality Check : To accurately assess the metabolic stability gained by replacing a phenyl ring with the oxabicyclo core, we perform a human liver microsome (HLM) assay. We strictly maintain the HLM concentration at 0.5 mg/mL. Rationale: Higher protein concentrations can lead to non-specific microsomal protein binding, which artificially masks the free fraction of the drug and inflates the apparent metabolic half-life.

  • Step 1 : Pre-incubate 1 µM of the test compound with pooled HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Step 2 : Initiate the metabolic reaction by adding NADPH (the essential cofactor for CYP450 enzymes) to a final concentration of 1 mM.

  • Step 3 : At specified time points (0, 15, 30, 45, 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a known internal standard. Rationale: The cold organic solvent instantly denatures the CYP450 enzymes, immediately quenching the reaction.

  • Step 4 : Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins.

  • Step 5 : Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the intrinsic clearance (CLint).

Met_Stability S1 Step 1: Compound Incubation 1 µM test compound + HLM (0.5 mg/mL) S2 Step 2: Reaction Initiation Add NADPH (1 mM final) at 37°C S1->S2 S3 Step 3: Aliquot Quenching 0, 15, 30, 45, 60 min into cold MeCN S2->S3 S4 Step 4: Centrifugation 4000 rpm, 15 min to precipitate proteins S3->S4 S5 Step 5: LC-MS/MS Analysis Quantify remaining parent compound S4->S5 S6 Data Processing Calculate intrinsic clearance (CLint) S5->S6

Step-by-step experimental workflow for in vitro human liver microsome (HLM) stability assay.

Conclusion

The transition from planar aromatics to complex, 3D architectures like (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine is a cornerstone of modern drug design. By mastering the IUPAC nomenclature, understanding the mechanistic physicochemical benefits, and deploying optimized experimental protocols, researchers can unlock new chemical space and develop therapeutics with superior pharmacokinetic profiles[4].

References[2] {6-oxabicyclo[3.2.1]octan-5-yl}methanamine — Chemical Substance Information. NextSDS.View Source[1] Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. Journal of Medicinal Chemistry (ACS Publications).View Source[3] Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Organic Letters (ACS Publications). View Source[4] Divergent Synthesis of Diaza-oxabicyclo[3.2.1]octanes and Dioxa-azabicyclo[3.2.1]octanes via Cascade Cyclizations. The Journal of Organic Chemistry (ACS Publications). View Source

Sources

Foundational

An In-depth Technical Guide to (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine: Synthesis, Characterization, and Therapeutic Potential

Authored by: Dr. Gemini, Senior Application Scientist Introduction: The 6-oxabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The 6-oxabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activity. Its rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, making it an attractive template for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of a key derivative, (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine, a compound of interest for researchers and professionals in drug development.

Molecular Identity and Physicochemical Properties

(6-Oxabicyclo[3.2.1]octan-5-yl)methanamine , with the molecular formula C8H15NO , represents a key amine-functionalized derivative of the 6-oxabicyclo[3.2.1]octane core.[1][2] Its structure is characterized by a bridged bicyclic ether system with a primary aminomethyl substituent at the C5 position.

PropertyValueSource
Molecular Formula C8H15NO[1]
Molecular Weight 141.21 g/mol [1]
CAS Number 2155856-06-5[3]
Topological Polar Surface Area 38.3 ŲPredicted
logP 1.2Predicted
Hydrogen Bond Donors 1Predicted
Hydrogen Bond Acceptors 2Predicted

The inherent rigidity of the bicyclic system, combined with the nucleophilic and basic nature of the primary amine, makes this molecule a versatile building block for the synthesis of more complex pharmaceutical agents.

Synthesis and Chemical Reactivity

The synthesis of (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine can be envisioned through a multi-step sequence starting from the readily available 6-oxabicyclo[3.2.1]oct-3-en-7-one.[4] This approach leverages established methodologies for the functionalization of the bicyclic core.

Proposed Synthetic Pathway

Synthetic_Pathway A 6-Oxabicyclo[3.2.1]oct-3-en-7-one B 6-Oxabicyclo[3.2.1]octan-7-one A->B H2, Pd/C (Catalytic Hydrogenation) C 6-Oxabicyclo[3.2.1]octan-7-one Oxime B->C NH2OH·HCl, Pyridine (Oximation) D 6-Oxabicyclo[3.2.1]octan-7-amine C->D LiAlH4 or Na/EtOH (Reduction) E (6-Oxabicyclo[3.2.1]octan-7-yl)acetamide D->E Ac2O, Pyridine (Acetylation) F (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine E->F LiAlH4 (Reduction)

Caption: Proposed synthetic route to (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine.

Experimental Protocol (Proposed)

Step 1: Synthesis of 6-Oxabicyclo[3.2.1]octan-7-one

  • To a solution of 6-oxabicyclo[3.2.1]oct-3-en-7-one (1.0 eq) in ethanol, add 10% Palladium on carbon (0.1 eq).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through Celite® and concentrate the filtrate under reduced pressure to yield 6-oxabicyclo[3.2.1]octan-7-one.

Step 2: Synthesis of 6-Oxabicyclo[3.2.1]octan-7-one Oxime

  • Dissolve 6-oxabicyclo[3.2.1]octan-7-one (1.0 eq) in pyridine.

  • Add hydroxylamine hydrochloride (1.2 eq) portion-wise at room temperature.

  • Stir the mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the oxime.

Step 3: Synthesis of 6-Oxabicyclo[3.2.1]octan-7-amine

  • To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether at 0 °C, add a solution of the oxime (1.0 eq) in diethyl ether dropwise.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting solid and wash with diethyl ether.

  • Dry the combined filtrate over anhydrous potassium carbonate and concentrate under reduced pressure to give the crude amine.

Step 4: Synthesis of (6-Oxabicyclo[3.2.1]octan-7-yl)acetamide

  • Dissolve the crude amine (1.0 eq) in dichloromethane and cool to 0 °C.

  • Add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the acetamide.

Step 5: Synthesis of (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine

  • In a similar procedure to Step 3, reduce the acetamide (1.0 eq) with lithium aluminum hydride (2.0 eq) in a suitable solvent like THF.

  • After aqueous workup, the desired (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine can be isolated and purified by distillation or chromatography.

Spectroscopic Characterization (Predicted)

TechniquePredicted Data
¹H NMR δ (ppm): 4.2-4.5 (m, 2H, -O-CH-), 2.8-3.2 (m, 2H, -CH₂-NH₂), 1.5-2.5 (m, 9H, bicyclic protons), 1.2-1.4 (br s, 2H, -NH₂)
¹³C NMR δ (ppm): 75-80 (-O-CH-), 40-45 (-CH₂-NH₂), 30-40 (bridgehead carbons), 20-30 (aliphatic carbons)
IR ν (cm⁻¹): 3300-3400 (N-H stretch), 2850-2950 (C-H stretch), 1590-1650 (N-H bend), 1050-1150 (C-O stretch)
MS (EI) m/z (%): 141 (M⁺), 124 (M-NH₃)⁺, 112 (M-CH₂NH₂)⁺

Applications in Drug Development

The 6-oxabicyclo[3.2.1]octane framework and its nitrogen-containing isosteres, the azabicyclo[3.2.1]octanes, are of significant interest in the development of central nervous system (CNS) active agents. These scaffolds have been explored for their potential as monoamine reuptake inhibitors, which are crucial in the treatment of depression, anxiety, and other neurological disorders.

Potential as a Monoamine Transporter Ligand

The structural rigidity of (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine, coupled with the presence of a primary amine, suggests its potential to interact with monoamine transporters such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). The amine functionality can serve as a key pharmacophoric element, engaging in ionic and hydrogen bonding interactions within the transporter's binding pocket.

Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MAO Monoamine Oxidase VMAT Vesicular Monoamine Transporter (VMAT) Vesicle Synaptic Vesicle (containing Neurotransmitters) Neurotransmitter Neurotransmitter (e.g., Serotonin) Vesicle->Neurotransmitter Release Transporter Monoamine Transporter (SERT, DAT, or NET) Transporter->MAO Transport for Degradation Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding & Signaling Molecule (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine Molecule->Transporter Inhibition

Caption: Potential mechanism of action as a monoamine reuptake inhibitor.

The development of selective inhibitors for these transporters is a key strategy in modern neuropharmacology. The unique stereochemical properties of the 6-oxabicyclo[3.2.1]octane core could be exploited to achieve high selectivity for a particular transporter subtype, potentially leading to a more favorable side-effect profile compared to existing medications.

Conclusion

(6-Oxabicyclo[3.2.1]octan-5-yl)methanamine is a molecule of significant interest due to its rigid bicyclic framework and the presence of a versatile primary amine. While detailed experimental data for this specific compound is limited, its structural similarity to known bioactive molecules suggests its potential as a valuable building block in the design of novel CNS-active agents. Further investigation into its synthesis, characterization, and pharmacological profiling is warranted to fully elucidate its therapeutic potential.

References

  • Kozlov, N. G., Popova, L. A., & Biba, V. I. (1992). Synthesis of bicyclo-heptane, 6-oxabicyclo-octane and 3-azabicyclo-nonene derivatives in the course of 1,2,4-trimethyl-4-isoprop. Russian Journal of General Chemistry, 62(11), 2225-2230.
  • Miyase, T., Ueno, A., Takizawa, N., Kobayashi, H., & Karasawa, H. (1987). Bicyclo[3.2.1]octane and 6-Oxabicyclo[3.2.2]nonane Type Neolignans from Magnolia denudata. Chemical and Pharmaceutical Bulletin, 35(9), 3720-3724.
  • Chemspace. (({6-oxabicyclo[3.2.1]octan-5-yl}methyl)[(oxiran-2-yl)methyl]amine). Retrieved from [Link]

  • NextSDS. ({6-oxabicyclo[3.2.1]octan-5-yl}methanamine — Chemical Substance Information). Retrieved from [Link]

  • NextSDS. ({6-oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine). Retrieved from [Link]

  • Gennaiou, K., Kelesidis, A., Kourgiantaki, M., & Zografos, A. L. (2020). Scheme 8: Divergent synthesis of 6-oxabicyclo[3.2.1]octane meroterpenoids (Lou). In ResearchGate. Retrieved from [Link]

  • Clayton, J. P., & Jones, R. C. F. (1982). A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol.

Sources

Exploratory

Unlocking the 6-Oxabicyclo[3.2.1]octane Scaffold: A Technical Guide to Biological Activities and Therapeutic Potential

Executive Summary The 6-oxabicyclo[3.2.1]octane ring system is a highly constrained, oxygen-bridged bicyclic scaffold found in a diverse array of bioactive natural products, ranging from fungal meroterpenoids to engineer...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-oxabicyclo[3.2.1]octane ring system is a highly constrained, oxygen-bridged bicyclic scaffold found in a diverse array of bioactive natural products, ranging from fungal meroterpenoids to engineered fumagillin analogues. Historically viewed as a structural curiosity, recent advances in engineered biosynthesis and radical-based divergent total synthesis have positioned this scaffold as a privileged pharmacophore. This technical guide synthesizes the structural biology, pharmacological diversity, and experimental workflows necessary for evaluating the biological activities of 6-oxabicyclo[3.2.1]octane compounds, providing a foundational resource for drug development professionals.

Structural Biology & Chemical Architecture

The biological efficacy of the 6-oxabicyclo[3.2.1]octane core is intrinsically linked to its rigid stereochemistry. In canonical fumagillins, the cyclohexane ring adopts a relaxed chair conformation with an equatorially oriented substituent at C7. However, the formation of the transannular ether bridge between C5 and C7 in 6-oxabicyclo[3.2.1]octane derivatives requires these substituents to adopt an axial orientation.

Mechanistic Causality: This steric demand forces the cyclohexane ring into a higher-energy twist-boat conformation , which facilitates intramolecular etherification 1. This rigidification severely restricts the conformational freedom of the molecule. In drug design, this pre-organization reduces the entropic penalty upon receptor engagement, thereby enhancing target binding affinity and selectivity compared to more flexible acyclic or monocyclic analogues.

Pharmacological Diversity and Target Engagement

The 6-oxabicyclo[3.2.1]octane architecture is not limited to a single therapeutic indication; its diverse peripheral functionalization allows it to engage multiple distinct biological targets:

  • Antiparasitic Activity (Fumagillin Analogues): Traditional fumagillins are methionine aminopeptidase 2 (MetAP2) inhibitors but suffer from severe dose-limiting toxicities (e.g., pulmonary thrombosis). Engineered noncanonical derivatives featuring the 6-oxabicyclo[3.2.1]octane core demonstrate potent antiamoebic activity against Entamoeba histolytica while completely bypassing cytotoxicity in human lung cells 1.

  • Metabolic Regulation (Meroterpenoids): Manginoids and guignardones (isolated from Guignardia mangiferae) are fungal meroterpenoids containing this bicyclic fragment. They act as potent inhibitors of 11-β-hydroxysteroid dehydrogenase type I (11β-HSD1) , a critical enzyme in cortisol activation, making them prime candidates for treating metabolic syndrome 2.

  • Energy Homeostasis (Botanical Isolates): Compound 2 (1,8-dihydroxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane-7-carboxylic acid), isolated from the roots of Rehmannia glutinosa, acts as an activator of the AMPK pathway , promoting cellular energy homeostasis and offering therapeutic potential for Type 2 Diabetes 3.

  • Oncology (Nor-BPAPs): Norhyperpalums F and G, derived from Hypericum patulum, exhibit pronounced anti-hepatoma activity by inducing S-phase cell cycle arrest and promoting cellular apoptosis 4.

Mechanistic Pathways Visualization

Pathway cluster_targets cluster_effects Compound 6-oxabicyclo[3.2.1]octane Scaffold Target1 11β-HSD1 Enzyme Compound->Target1 Inhibits Target2 AMPK Pathway Compound->Target2 Activates Target3 MetAP2 / Parasitic Target Compound->Target3 Binds Effect1 Decreased Cortisol (Metabolic Regulation) Target1->Effect1 Downregulates Effect2 Increased ATP Production (Energy Homeostasis) Target2->Effect2 Upregulates Effect3 Antiamoebic Activity (E. histolytica Death) Target3->Effect3 Induces

Fig 1: Pharmacological signaling pathways modulated by 6-oxabicyclo[3.2.1]octane derivatives.

Quantitative Data Summary

The following table synthesizes the biological activities and primary targets of key 6-oxabicyclo[3.2.1]octane-containing compounds.

Compound ClassSource / OriginPrimary Target / MechanismBiological Activity / Effect
Engineered Fumagillins S. cerevisiae (Engineered)MetAP2 / UnknownAntiamoebic (E. histolytica viability ↓); No human cytotoxicity.
Manginoids / Guignardones Guignardia mangiferae11β-HSD1 EnzymePotent 11β-HSD1 inhibition; Antifungal (C. albicans).
Norhyperpalums F & G Hypericum patulumCell Cycle (S-Phase)Anti-hepatoma (Cytotoxicity via apoptosis induction).
Compound 2 (O-bridged) Rehmannia glutinosaAMPK PathwayAMPK activation; Anti-adipogenic & thermogenic potential.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the evaluation of these compounds requires self-validating experimental systems. Below are the standardized protocols for isolation and biological validation.

Protocol 1: Activity-Guided Isolation of Bicyclic Analogues

Causality: Engineered biosynthesis in Saccharomyces cerevisiae is utilized because it provides a clean metabolic background devoid of native complex terpenoids, ensuring that the isolated 6-oxabicyclo[3.2.1]octane compounds are direct products of the introduced terpene cyclase and P450 enzymes 1.

  • Fermentation: Culture the engineered S. cerevisiae strain in YPD medium at 30°C for 72 hours under continuous agitation (200 rpm).

  • Extraction: Pellet the cells via centrifugation (4000 × g, 10 min). Extract the supernatant with an equal volume of ethyl acetate (EtOAc) three times.

  • Metabolomic Profiling: Concentrate the organic layer and analyze via LC-HRMS. Identify unique peaks corresponding to the predicted mass of the bicyclic scaffold.

  • Purification: Subject the crude extract to semi-preparative RP-HPLC (C-18 column, MeOH-H₂O gradient). Collect fractions and immediately test for target activity (e.g., antiamoebic or enzymatic inhibition).

  • Structural Elucidation: Confirm the twist-boat conformation and 6-oxabicyclo[3.2.1]octane core using 2D-NMR (HMBC, NOESY) and X-ray crystallography.

Protocol 2: Antiamoebic Viability and Cytotoxicity Counter-Screen (WST-1)

Causality: The WST-1 tetrazolium salt is cleaved to formazan exclusively by active cellular mitochondrial dehydrogenases. This provides a direct, quantifiable spectrophotometric readout of metabolic competence. Counter-screening against human Huh-7 cells is a mandatory self-validating step to ensure the bicyclic scaffold has shed the mammalian cytotoxicity inherent to canonical fumagillins 1.

  • Pathogen Culturing: Culture Entamoeba histolytica trophozoites in YIMDHA-S medium at 35.5°C under anaerobic conditions.

  • Mammalian Culturing (Control): Culture human lung cancer cells (Huh-7) in DMEM supplemented with 10% FBS at 37°C, 5% CO₂.

  • Compound Treatment: Seed both cell types into 96-well plates. Treat with the isolated 6-oxabicyclo[3.2.1]octane compounds at a concentration of 1.0 µM for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (canonical fumagillin).

  • WST-1 Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 2 hours.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the vehicle control. A successful hit will show <20% viability in E. histolytica and >95% viability in Huh-7 cells.

Experimental Workflow Visualization

Workflow Step1 Engineered Biosynthesis (S. cerevisiae) Step2 Metabolomic Profiling & Activity-Guided Isolation Step1->Step2 Step3 Structural Elucidation (NMR & X-ray) Step2->Step3 Step4 In Vitro Assays (WST-1 / Enzymatic) Step3->Step4 Step5 Hit Validation & Cytotoxicity Screen Step4->Step5

Fig 2: Experimental workflow for the biosynthesis and validation of bicyclic analogues.

References

  • Generation of noncanonical fumagillin derivatives with a twisted cyclohexane conformation through engineered biosynthesis. Bioscience, Biotechnology, and Biochemistry.
  • Combining the best of both worlds: radical-based divergent total synthesis. Beilstein Journal of Organic Chemistry.
  • Identification of Bioactive Compounds from the Roots of Rehmannia glutinosa and Their In Silico and In Vitro AMPK Activ
  • Discovery of nor-bicyclic polyprenylated acylphloroglucinols possessing diverse architectures with anti-hepatoma activities from Hypericum p

Sources

Protocols & Analytical Methods

Method

Application Note: Copper-Catalyzed Enantioselective Alkene Carboamination for the Synthesis of 6-Azabicyclo[3.2.1]octanes

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Methodology, and Process Optimization Introduction & Strategic Significance Bridged...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Methodology, and Process Optimization

Introduction & Strategic Significance

Bridged bicyclic nitrogen heterocycles are privileged scaffolds in medicinal chemistry, offering rigid three-dimensional displays of functional groups. Specifically, the 6-azabicyclo[3.2.1]octane skeleton is the core structural motif in several neuroactive alkaloids, including cocaine, aphanorphine, and securinine, as well as in synthetic analogs developed for pain management and addiction treatment[1].

Historically, constructing this bridged system required multi-step sequences. The development of a copper-catalyzed enantioselective alkene carboamination methodology by the Chemler group revolutionized this approach, enabling the formation of two new rings and two contiguous stereocenters in a single step[2]. By converting N-sulfonyl-2-aryl-4-pentenamines into chiral 6-azabicyclo[3.2.1]octanes, this protocol achieves a net C–H functionalization via an intramolecular arene addition, providing moderate to good yields with excellent enantioselectivities (up to 94% ee)[2].

Mechanistic Rationale & Catalytic Design

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, as this dictates troubleshooting and optimization strategies. The success of this transformation relies on a delicate interplay between the chiral copper catalyst and a stoichiometric oxidant[3].

  • Catalyst Selection (Cu(OTf)₂ vs. Cu(OAc)₂): The reaction utilizes Cu(OTf)₂ complexed with a chiral bis(oxazoline) ligand, specifically (R,R)-Ph-Box. The highly electrophilic nature of the triflate counterion is essential; Cu(OTf)₂ readily promotes the initial enantioselective aminocupration to yield enantiomerically enriched products, whereas less electrophilic salts like Cu(OAc)₂ fail to induce the necessary reactivity and selectivity[4].

  • The Role of the Oxidant (MnO₂): While molecular oxygen (O₂) is a greener terminal oxidant often used in copper catalysis, it is ineffective for the ₂-catalyzed carboamination. Activated MnO₂ is strictly required to perform two critical functions: (1) cycling the off-cycle Cu(I) species back to the active Cu(II) state, and (2) oxidizing the intermediate cyclohexadienyl radical to drive rearomatization[4].

  • Net C–H Functionalization: The C–C bond formation occurs via the homolysis of the alkyl-Cu(II) intermediate, generating a primary carbon radical. This radical undergoes an intramolecular addition to the pendant arene. The subsequent oxidation by MnO₂ removes a proton/electron pair, restoring aromaticity and completing the net C–H functionalization[2].

Catalytic Cycle Visualization

G Substrate N-Sulfonyl-2-aryl-4-pentenamine (Starting Material) Aminocupration Enantioselective Aminocupration Substrate->Aminocupration CuCat [Cu(II)-(R,R)-Ph-Box](OTf)2 (Active Chiral Catalyst) CuCat->Aminocupration AlkylCu Alkyl-Cu(II) Intermediate (N-C Bond Formed) Aminocupration->AlkylCu Homolysis C-Cu(II) Bond Homolysis (Generates Cu(I) & Radical) AlkylCu->Homolysis Radical Primary Carbon Radical Homolysis->Radical Cyclization Intramolecular Arene Addition (C-C Bond Formed) Radical->Cyclization Cyclohexadienyl Cyclohexadienyl Radical Intermediate Cyclization->Cyclohexadienyl Oxidation Oxidation by MnO2 (Rearomatization) Cyclohexadienyl->Oxidation Oxidation->CuCat Catalyst Turnover (Cu(I) to Cu(II)) Product 6-Azabicyclo[3.2.1]octane (Enantioenriched Product) Oxidation->Product

Caption: Catalytic cycle of the Cu-catalyzed enantioselective alkene carboamination.

Reaction Scope & Quantitative Data

The methodology exhibits robust tolerance for various substitution patterns on the pentenamine backbone. The table below summarizes the quantitative performance across representative substrates, demonstrating the consistent translation of chiral information from the (R,R)-Ph-Box ligand to the bicyclic core[1].

SubstrateCatalyst SystemOxidantYield (%)Enantiomeric Excess (ee %)
N-Mesyl-2,2-diphenyl-4-pentenamine15% Cu(OTf)₂ / 19% (R,R)-Ph-BoxMnO₂6767
N-Tosyl-2,2-diphenyl-4-pentenamine15% Cu(OTf)₂ / 19% (R,R)-Ph-BoxMnO₂~7094
N-Mesyl-4-methyl-4-pentenamine15% Cu(OTf)₂ / 19% (R,R)-Ph-BoxMnO₂6992
2,2-Bis(2-methylphenyl)-4-pentenyl sulfonamide15% Cu(OTf)₂ / 19% (R,R)-Ph-BoxMnO₂8193

Data derived from Casavant et al., Adv. Synth. Catal. 2014[2],[1].

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (color changes) are integrated to confirm the successful formation of active catalytic species before proceeding to the next step[5].

Materials & Reagents
  • Substrate: N-sulfonyl-2-aryl-4-pentenamine (0.16 mmol, 1.0 equiv)

  • Copper Salt: Cu(OTf)₂ (8.5 mg, 0.024 mmol, 15 mol %)

  • Chiral Ligand: (R,R)-Ph-Box (10.0 mg, 0.030 mmol, 19 mol %)

  • Oxidant: Activated MnO₂ (typically 2.0–4.0 equiv; ensure high activity grade)

  • Solvent: Anhydrous Toluene or 1,2-Dichloroethane (DCE) (approx. 2.0 mL)

Step-by-Step Methodology
  • Catalyst Complexation (Self-Validation Step):

    • In a flame-dried Schlenk tube or heavy-walled reaction vial equipped with a magnetic stir bar, add Cu(OTf)₂ (15 mol %) and (R,R)-Ph-Box (19 mol %) under an inert atmosphere (N₂ or Argon).

    • Add 1.0 mL of anhydrous solvent.

    • Stir the mixture at room temperature for 1 to 2 hours.

    • Validation: The suspension will transition into a homogeneous, deep blue/green solution. This color change confirms the successful complexation of the Cu(II) center with the bis(oxazoline) ligand. Do not proceed if the solution remains colorless or bulk undissolved Cu(OTf)₂ is visible.

  • Reagent Addition:

    • To the active catalyst solution, add the N-sulfonyl-2-aryl-4-pentenamine substrate (1.0 equiv) dissolved in the remaining 1.0 mL of anhydrous solvent.

    • Add the activated MnO₂ in a single portion.

    • Validation: The reaction mixture will immediately turn dark brown/black due to the suspension of MnO₂, confirming the establishment of the oxidative environment.

  • Reaction Execution:

    • Seal the reaction vessel securely.

    • Transfer the vessel to a pre-heated oil bath or heating block set to 110 °C (or appropriate reflux temperature for the chosen solvent).

    • Stir vigorously for 12–24 hours. Monitor the consumption of the starting material via TLC (typically using Hexanes/EtOAc mixtures) or LC-MS.

  • Workup & Isolation:

    • Remove the vessel from the heat source and allow it to cool to room temperature.

    • Dilute the crude dark mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Filter the mixture through a short pad of Celite to remove the insoluble manganese salts. Wash the Celite pad thoroughly with additional solvent until the filtrate runs clear.

  • Purification:

    • Concentrate the combined filtrates in vacuo.

    • Purify the crude residue via flash column chromatography on silica gel to isolate the enantioenriched 6-azabicyclo[3.2.1]octane.

Troubleshooting & Optimization Insights

  • Low Enantiomeric Excess (ee): If the ee is lower than expected, verify the anhydrous nature of the solvent and the purity of the Cu(OTf)₂. Trace moisture can lead to competitive non-selective background reactions or partial ligand dissociation. Ensure the ligand is loaded in a slight excess (19 mol % vs 15 mol % Cu) to prevent the existence of uncomplexed, racemic-promoting Cu(II) species in solution.

  • Stalled Reactions / Incomplete Conversion: This is most commonly linked to the quality of the MnO₂. The oxidation of the cyclohexadienyl radical is the thermodynamic sink of the reaction. If the MnO₂ is not freshly activated or is of low grade, the radical intermediate may undergo deleterious side reactions (e.g., dimerization or premature quenching), stalling the catalytic cycle.

  • Substrate Limitations: Internal alkenes generally react poorly under these conditions, often producing intractable mixtures[1]. The steric bulk of 1,1-disubstituted terminal alkenes is well tolerated, but substitution directly on the internal carbon of the alkene severely hinders the initial aminocupration step.

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Application

Advanced Methodologies for the Ring Opening of Oxabicyclo[3.2.1] Ring Systems: Protocols for Complex Scaffold Synthesis

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Introduction: The Strategic Value of Oxabicyclo[3.2.1]octanes The oxabicyclo[3.2.1]octa...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction: The Strategic Value of Oxabicyclo[3.2.1]octanes

The oxabicyclo[3.2.1]octane framework is a privileged structural motif frequently encountered in complex natural products and biologically active molecules. In modern synthetic chemistry and drug development, this bridged bicyclic system is highly valued not just as a target, but as a versatile synthetic intermediate. Through highly stereocontrolled ring-opening reactions, the oxabicyclo[3.2.1] core can be desymmetrized and transformed into heavily functionalized cycloheptanes, oxaspirocycles, and acyclic polypropionate/polyacetate chains [1].

Unlike their more strained [2.2.1] counterparts, oxabicyclo[3.2.1] systems possess an additional carbon atom in the bicyclic framework, which slightly decreases ring strain. Consequently, their ring opening requires carefully tuned catalytic or highly polarized conditions to overcome the activation barrier. This application note details three field-proven methodologies for the precise ring opening of oxabicyclo[3.2.1] systems, explaining the mechanistic causality behind each experimental choice.

Mechanistic Principles & Causality

The successful cleavage of the robust C–O bridgehead bond in oxabicyclo[3.2.1] systems relies on specific driving forces:

  • Transition Metal-Catalyzed Allylic Cleavage: Rhodium(I) or Palladium(0) catalysts coordinate to the endocyclic alkene. This coordination, often assisted by a neighboring heteroatom (e.g., nitrogen in an imido group), facilitates the cleavage of the carbon-oxygen bond to generate a reactive π -allyl metal species. Nucleophilic attack on this intermediate proceeds with high regio- and stereocontrol [1].

  • Polar Medium-Induced Bridgehead Opening: The use of highly concentrated Lithium Perchlorate in Diethyl Ether (LPDE) creates an exceptionally polar microenvironment. This Lewis acidic medium stabilizes the developing carbocationic character at the bridgehead carbon, allowing weak nucleophiles like silyl ketene acetals to attack directly, bypassing the need for transition metals [2].

  • Strain-Release Metathesis: In Tandem Ring Opening/Ring Closing Metathesis (ROM/RCM), a Ruthenium-based alkylidene (e.g., Grubbs II) initiates metathesis at the strained endocyclic double bond. The thermodynamic release of the bridged ring strain drives the cascade, closing a new ring with a tethered terminal olefin to form complex oxaspirocycles [3].

MechanisticPathways Core Oxabicyclo[3.2.1]octene Core Scaffold Path1 Rh(I) Catalysis Nucleophilic Attack Core->Path1 Transition Metal Path2 Silyl Ketene Acetals LPDE Medium Core->Path2 Lewis Acid/Polar Path3 Grubbs II Catalyst Tandem ROM/RCM Core->Path3 Metathesis Prod1 Cycloheptenol Derivatives (Stereoselective) Path1->Prod1 Prod2 Highly Functionalized Cycloheptadienes Path2->Prod2 Prod3 Oxaspirocycles (e.g., Phelligridin G core) Path3->Prod3

Figure 1: Divergent mechanistic pathways for the ring opening of oxabicyclo[3.2.1]octene scaffolds.

Experimental Protocols

Protocol A: Rh(I)-Catalyzed Nucleophilic Ring Opening

Purpose: Synthesis of stereodefined functionalized cyclic and acyclic chains from aza-oxabicyclo adducts.

Rationale: Rh(I) catalysts, such as [Rh(COD)Cl]2​ , are selected because they preferentially bind to the π -bond of the oxabicycle. The addition of a phosphine ligand (e.g., DPPF) modulates the steric environment, ensuring that the incoming nucleophile attacks with a cis-relationship to the newly formed hydroxyl group.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with [Rh(COD)Cl]2​ (2.5 mol%) and DPPF (5.0 mol%).

  • Solvent Addition: Add anhydrous THF (0.1 M relative to substrate) and stir the catalyst mixture at room temperature for 15 minutes to ensure active complex formation.

  • Substrate & Nucleophile Addition: Add the oxabicyclo[3.2.1] substrate (1.0 equiv), followed by the nucleophile (e.g., an arylboronic acid or organozinc reagent, 2.0 equiv).

  • Reaction: Heat the mixture to 60 °C and monitor via TLC. The reaction typically reaches completion in 12–16 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NH4​Cl , and extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous MgSO4​ , concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Direct Bridgehead Opening via Silyl Ketene Acetals in LPDE

Purpose: Construction of highly functionalized cycloheptadienes (e.g., intermediates for Rifamycin S or Scytophycin C) [2].

Rationale: The 4.0–5.0 M Lithium Perchlorate in Diethyl Ether (LPDE) acts as a unique reaction medium. The high concentration of Li+ ions provides intense Lewis acidity, polarizing the C–O bridgehead bond enough to allow direct SN​2′ -like attack by a silyl ketene acetal without the need for transition metal catalysts.

Step-by-Step Methodology:

  • LPDE Preparation: Carefully dissolve anhydrous LiClO4​ in anhydrous diethyl ether to prepare a 5.0 M solution. Caution: Perchlorates are potentially explosive; avoid contact with easily oxidizable materials and use a blast shield.

  • Substrate Solvation: Dissolve the oxabicyclo[3.2.1]octene substrate (1.0 equiv) in the 5.0 M LPDE solution (0.2 M substrate concentration) under an argon atmosphere.

  • Nucleophilic Attack: Dropwise add the silyl ketene acetal (1.5 equiv) at room temperature.

  • Monitoring: Stir the reaction at room temperature. The intense polarity of the medium accelerates the reaction, typically completing within 2–4 hours.

  • Quench and Isolation: Quench the reaction by pouring the mixture into water. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Purify the resulting cycloheptenone via silica gel chromatography.

Workflow Step1 1. Preparation Prepare 5.0 M LPDE Exclude moisture strictly Step2 2. Substrate Dissolve Oxabicyclo[3.2.1] substrate in LPDE Step1->Step2 Step3 3. Reagent Add Silyl Ketene Acetal Stir at RT for 2-4h Step2->Step3 Step4 4. Quench Aqueous workup Extract with Et2O Step3->Step4 Step5 5. Isolate Silica Gel Chromatography Yield: 65-85% Step4->Step5

Figure 2: Experimental workflow for the LPDE-mediated silyl ketene acetal ring opening.

Protocol C: Tandem ROM/RCM to Oxaspirocycles

Purpose: Synthesis of spiro-fused pyran moieties, such as the core of Phelligridin G [3].

Rationale: The intrinsic ring strain of the oxabicyclo[3.2.1]octane core makes the endocyclic alkene highly susceptible to Ring Opening Metathesis (ROM) by a Ruthenium alkylidene (Grubbs II). Once opened, the intermediate Ru-carbene rapidly undergoes Ring Closing Metathesis (RCM) with a pendant vinyl group, thermodynamically driving the reaction toward the unstrained oxaspirocycle.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under argon, dissolve the vinyl-tethered oxabicyclo[3.2.1]octane substrate (1.0 equiv) in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.05 M. Note: High dilution prevents intermolecular cross-metathesis.

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (5-10 mol%) in one portion.

  • Reaction: Stir the mixture at room temperature (or heat to 40 °C depending on steric bulk). The color will shift from burgundy to brown as the active catalytic cycle engages. Monitor via LC-MS or TLC (typically 1–3 hours).

  • Termination: Quench the reaction by adding ethyl vinyl ether (excess) and stir for 30 minutes to deactivate the Ru-carbene.

  • Purification: Concentrate the mixture under reduced pressure. Purify the crude residue directly via flash chromatography to isolate the oxaspirocycle.

Quantitative Data Summary

The following table summarizes the comparative efficiencies, stereochemical outcomes, and optimal conditions for the three primary ring-opening strategies discussed.

Ring Opening StrategyCatalyst / ReagentMedium / SolventTempTypical YieldStereocontrol / RegioselectivityPrimary Application
Nucleophilic Opening [Rh(COD)Cl]2​ (2.5 mol%) + DPPFTHF60 °C75–90%High cis-selectivity (Nu to OH)Alkaloids, polypropionates
Bridgehead Opening None (Silyl Ketene Acetal)5.0 M LPDERT65–85%Bridgehead specific, SN​2′ Macrolides (Rifamycin S)
Tandem ROM/RCM Grubbs II (5–10 mol%)DCM (0.05 M)RT–40 °C60–80%Single diastereomerOxaspirocycles (Phelligridin G)

References

  • Rhodium(I)-Catalyzed Nucleophilic Ring Opening Reactions of Oxabicyclo Adducts Derived from the [4+2]-Cycloaddition of 2-Imido Substituted Furans National Center for Biotechnology Information (PMC) URL:[Link]

  • Oxabicyclo[3.2.1]octenes in Organic Synthesis: Direct Ring Opening of Oxabicyclo[3.2.1] Systems Employing Silyl Ketene Acetals in Concentrated Solutions of Lithium Perchlorate−Diethyl Ether: Application to the Synthesis of the C(19)−C(27) Fragment of Rifamycin S Organic Letters (ACS Publications) URL:[Link]

  • The Tandem Ring Opening/Ring Closing Metathesis Route to Oxaspirocycles: An Approach to Phelligridin G Molecules (MDPI) URL:[Link]

Method

Application Notes and Protocols for (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine in Medicinal Chemistry

Introduction: The Strategic Value of Conformational Rigidity in Drug Design In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is a constant endeav...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Conformational Rigidity in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is a constant endeavor. A key strategy in this pursuit is the principle of conformational restriction, which involves designing molecules with reduced flexibility.[1][2] The rationale behind this approach is that by pre-organizing a molecule into a bioactive conformation, the entropic penalty upon binding to its biological target is minimized, often leading to enhanced potency and selectivity.[3] The (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine scaffold is an exemplary embodiment of this principle. Its rigid, bridged bicyclic structure offers a three-dimensional arrangement of functional groups that is not readily accessible with more flexible acyclic or monocyclic amines. This unique topology makes it an attractive building block for navigating new chemical space and developing drug candidates with superior properties.

The incorporation of bridged bicyclic amines into bioactive molecules has been shown to favorably alter physicochemical properties, reduce in vivo metabolism, and provide unique vectors for substituent placement, thereby offering a powerful tool for overcoming common challenges in drug development.[4] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols associated with (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine and its derivatives.

Core Applications in Medicinal Chemistry

The (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine moiety is a versatile scaffold with potential applications across various therapeutic areas. Its primary amine functionality serves as a key handle for the introduction of diverse substituents, allowing for the systematic exploration of structure-activity relationships (SAR).

  • As a Bioisostere for Flexible Amines: The rigid bicyclic core can be used to replace flexible alkyl or aryl amines in existing pharmacophores. This substitution can lead to a deeper understanding of the optimal geometry for receptor binding and can result in compounds with improved target engagement.

  • Inhibitors of Transporters and Receptors: The related 8-azabicyclo[3.2.1]octane core is a well-established pharmacophore in the design of monoamine reuptake inhibitors, targeting the dopamine, serotonin, and norepinephrine transporters.[5][6] By analogy, the 6-oxabicyclo[3.2.1]octane framework offers a novel scaffold for the development of selective inhibitors for a range of transporters and G-protein coupled receptors (GPCRs).

  • Scaffold for Novel Antibacterials: The bicyclo[3.2.1]octane framework is found in natural products with potent antibacterial activity, such as platensimycin.[7] The unique three-dimensional structure of (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine can be exploited to design novel antibiotics that evade existing resistance mechanisms.

Physicochemical Properties

A summary of the key physicochemical properties of the parent molecule, (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine, is provided below. These parameters are crucial for assessing its drug-like properties and for guiding formulation development.

PropertyValueSource
Molecular FormulaC8H15NO[8]
Molecular Weight141.21 g/mol [8]
CAS Number2155856-06-5[8]

Experimental Protocols

The following protocols provide a representative synthetic route to (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine and a standard downstream application.

Protocol 1: Synthesis of the 6-Oxabicyclo[3.2.1]octane Core

The synthesis of the 6-oxabicyclo[3.2.1]octane skeleton can be achieved through various methods, including palladium-catalyzed intermolecular [3+4] cycloadditions. This protocol outlines a conceptual pathway based on established chemical transformations.

Diagram of the Synthetic Workflow

G cluster_0 Synthesis of 6-Oxabicyclo[3.2.1]octane Core A Starting Material (e.g., Cyclohexenone derivative) B Key Intermediate Formation (e.g., Dienophile) A->B Multi-step synthesis C Cycloaddition Reaction (e.g., Diels-Alder) B->C Reaction with Diene D Functional Group Manipulation C->D Reduction/Oxidation E 6-Oxabicyclo[3.2.1]octane Core D->E

Caption: Synthetic workflow for the 6-oxabicyclo[3.2.1]octane core.

Step-by-Step Methodology:

  • Preparation of a Key Cycloaddition Precursor: The synthesis often commences from a readily available starting material like a cyclohexenone derivative. A series of functional group manipulations, which may include alkylation and the introduction of a suitable dienophile, are performed to generate a key intermediate.

  • Diels-Alder Cycloaddition: The prepared intermediate is then subjected to a Diels-Alder reaction with a suitable diene. The choice of diene and reaction conditions (thermal or Lewis acid-catalyzed) is critical for controlling the stereochemistry of the resulting bicyclic system.

  • Formation of the Oxa-bridge: Following the cycloaddition, the newly formed ring is functionalized to introduce the oxygen atom that will form the ether bridge. This can be achieved through reactions such as epoxidation followed by intramolecular ring-opening, or through an oxy-Michael addition.

  • Final Functional Group Manipulations and Purification: The final steps involve any necessary protecting group manipulations and purification of the 6-oxabicyclo[3.2.1]octane core. Purification is typically achieved by column chromatography on silica gel.

Causality Behind Experimental Choices: The choice of a Diels-Alder strategy is often favored due to its high degree of stereocontrol, allowing for the synthesis of enantiomerically pure materials if a chiral starting material or catalyst is used. The subsequent steps are designed to install the oxa-bridge in a regioselective and stereoselective manner.

Protocol 2: Introduction of the C5-Aminomethyl Group

This protocol outlines a plausible route to introduce the aminomethyl group at the C5 position, starting from a C5-functionalized 6-oxabicyclo[3.2.1]octane intermediate, such as a carboxylic acid or nitrile.

Diagram of C5-Functionalization

G cluster_1 C5-Aminomethyl Group Introduction F C5-Carboxylic Acid or Nitrile 6-Oxabicyclo[3.2.1]octane G Amide Formation (from Acid) or Direct Reduction (from Nitrile) F->G Coupling agent or Reducing agent (for nitrile) H Reduction of Amide or Nitrile G->H Strong reducing agent (e.g., LiAlH4) I (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine H->I

Caption: Pathway for introducing the C5-aminomethyl group.

Step-by-Step Methodology:

  • Starting Material: Begin with a 6-oxabicyclo[3.2.1]octane derivative bearing a carboxylic acid or a nitrile group at the C5 position.

  • Amide Formation (if starting from carboxylic acid):

    • Dissolve the carboxylic acid in an appropriate aprotic solvent (e.g., dichloromethane or DMF).

    • Add a coupling agent (e.g., HBTU, HATU, or EDC/HOBt) and a suitable amine source (e.g., ammonia or a protected amine).

    • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Reduction to the Amine:

    • Dissolve the amide or nitrile in a dry, ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

    • Carefully add a strong reducing agent, such as lithium aluminum hydride (LiAlH4) or borane-THF complex, at a reduced temperature (e.g., 0 °C).

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

    • Quench the reaction cautiously by the sequential addition of water and an aqueous base (e.g., NaOH solution).

    • Filter the resulting solids and extract the aqueous layer with an organic solvent.

    • Dry the combined organic extracts, concentrate under reduced pressure, and purify the resulting amine by chromatography or distillation.

Trustworthiness and Self-Validation: Each step of this protocol should be monitored by appropriate analytical techniques (TLC, LC-MS, NMR) to confirm the identity and purity of the intermediates and the final product. The use of well-established and reliable reactions like amide coupling and hydride reduction ensures a high probability of success.

Protocol 3: Downstream Application - Amide Coupling

A common application of primary amines in medicinal chemistry is their use in amide bond formation to link with carboxylic acid-containing fragments.

Diagram of Amide Coupling Workflow

G cluster_2 Amide Coupling Workflow J (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine L Amide Coupling Reaction J->L K Carboxylic Acid Partner K->L Coupling Agent (e.g., HATU, HBTU) M Purification L->M Work-up N Final Amide Product M->N Column Chromatography

Caption: Workflow for the amide coupling of the title compound.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry flask, dissolve the carboxylic acid partner in a suitable aprotic solvent (e.g., DMF or CH2Cl2).

  • Activation of Carboxylic Acid: Add a peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) and a tertiary amine base (e.g., DIPEA or triethylamine) to the solution. Stir for a few minutes to activate the carboxylic acid.

  • Addition of the Amine: Add a solution of (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine in the same solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Expertise and Experience: The choice of coupling reagent and base can significantly impact the reaction efficiency and the level of side products, such as epimerization. For sensitive substrates, using a modern coupling reagent like HATU is often preferred. The purification method is standard for this type of transformation and is generally effective in providing a high-purity final compound.

Conclusion

(6-Oxabicyclo[3.2.1]octan-5-yl)methanamine represents a valuable, conformationally restricted building block for medicinal chemistry. Its rigid framework and versatile primary amine handle offer a powerful platform for the design and synthesis of novel therapeutic agents with potentially improved pharmacological properties. The protocols and application notes provided herein are intended to serve as a practical guide for researchers looking to incorporate this promising scaffold into their drug discovery programs.

References

  • Chemspace. ({6-oxabicyclo[3.2.1]octan-5-yl}methyl)[(oxiran-2-yl)methyl]amine. Available at: [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. Journal of the American Chemical Society, 133(40), 15938-15941. Available at: [Link]

  • Barreiro, E. J., & Fraga, C. A. M. (2019). The Use of Conformational Restriction in Medicinal Chemistry. Current Medicinal Chemistry, 26(27), 5136-5153. Available at: [Link]

  • Shi, M., & Yin, W. (2025). Construction of oxabicyclo[3.2.1]octanes via palladium-catalyzed intermolecular [3 + 4] cycloadditions of vinylidenecyclopropane-diesters with pyrroles or indoles bearing a trifluoroacetyl group and the related hydroamination reaction. Organic Chemistry Frontiers, 12, 7064-7074. Available at: [Link]

  • Google Patents. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
  • MDPI. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. (2018). Available at: [Link]

  • ResearchGate. The Use of Conformational Restriction in Medicinal Chemistry. (2019). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 6-Oxabicyclo[3.2.1]octane Derivatives

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain high yields and regioselectivity when synthesizing bridged bicyclic ethers.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain high yields and regioselectivity when synthesizing bridged bicyclic ethers. The 6-oxabicyclo[3.2.1]octane core is a privileged structural motif found in numerous bioactive meroterpenoids (such as the guignardones and magninoids) and synthetic pharmaceuticals[1]. However, assembling this highly congested framework is notoriously prone to side reactions, including competitive elimination, undesired epimerization, and rapid catalyst deactivation.

This guide provides a mechanistic troubleshooting framework, targeted FAQs, and a self-validating Standard Operating Procedure (SOP) to ensure your synthetic workflows are robust and reproducible.

Diagnostic Workflow

Before diving into specific protocols, use the diagnostic decision tree below to isolate the root cause of your yield drop based on your chosen synthetic strategy.

DiagnosticWorkflow Start Yield Drop in 6-oxabicyclo[3.2.1]octane Synthesis Pathway Identify Your Synthetic Strategy Start->Pathway Gold Gold(I)-Catalyzed Cycloisomerization Pathway->Gold Prins Prins Cyclization / Semipinacol Cascade Pathway->Prins Quinic Chiral Pool (e.g., D-Quinic Acid) Pathway->Quinic GoldIssue Issue: Poor Regioselectivity (5-exo vs 6-endo) Gold->GoldIssue PrinsIssue Issue: Elimination Byproducts (Alkene formation) Prins->PrinsIssue QuinicIssue Issue: Incomplete Etherification Low mass recovery Quinic->QuinicIssue GoldFix Action: Increase Ligand Sterics (Switch to IPrAuNTf2) GoldIssue->GoldFix PrinsFix Action: Attenuate Lewis Acidity (Use InCl3 or BF3·OEt2) PrinsIssue->PrinsFix QuinicFix Action: Control Moisture & Verify Pummerer Intermediate QuinicIssue->QuinicFix

Diagnostic decision tree for troubleshooting yield drops in 6-oxabicyclo[3.2.1]octane synthesis.

Troubleshooting FAQs
Section 1: Gold(I)-Catalyzed Cycloisomerizations

Q: I am attempting a gold-catalyzed intramolecular cyclization of an alkynol to form the 6-oxabicyclo[3.2.1]octane core, but my major product is the 5-exo-dig cyclization byproduct. How can I invert this selectivity? A: This is a classic kinetic versus thermodynamic control issue. The transition state for the 5-exo-dig cyclization is typically lower in energy due to Baldwin's rules and superior orbital overlap. To force the reaction down the 6-endo-dig pathway, you must manipulate the steric environment of the gold catalyst. Causality: By switching from a standard phosphine ligand (e.g., Ph₃P) to a bulky N-heterocyclic carbene (NHC) ligand like IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), you introduce severe steric clashes in the compact 5-exo transition state. This steric bulk artificially raises the activation energy of the 5-exo pathway, funneling the reactive intermediate toward the desired 6-endo product. Furthermore, ensure you are using a non-coordinating counterion like NTf₂⁻ or SbF₆⁻ to maintain high electrophilicity at the gold center.

Section 2: Prins Cyclizations and Semipinacol Rearrangements

Q: My Prins cyclization is yielding a complex mixture, predominantly consisting of elimination byproducts (alkenes) rather than the desired bridged ether. What is going wrong? A: The generates a highly reactive oxocarbenium ion that, upon alkene attack, yields a secondary carbocation[2]. If the subsequent capture of this cation by the internal nucleophile (water or an alcohol) is slower than proton loss, elimination occurs. Causality: Harsh Lewis acids (like TiCl₄ or AlCl₃) often accelerate deprotonation and polymerization. You need to attenuate the Lewis acidity to stabilize the carbocation intermediate long enough for the nucleophile to trap it. Indium(III) chloride (InCl₃) or carefully temperature-controlled BF₃·OEt₂ are proven to be superior for these bridged systems.

Table 1: Effect of Lewis Acid Selection on Prins Cyclization Yields

Lewis Acid Solvent Temp (°C) Major Byproduct Yield of Desired Core (%)
TiCl₄ CH₂Cl₂ -78 Elimination (Alkene) 35
TMSOTf CH₂Cl₂ -78 Polymerization 40
BF₃·OEt₂ CH₂Cl₂ -78 to 0 Minor elimination 65

| InCl₃ | CH₃CN | 25 | None | 88 |

Section 3: Chiral Pool Synthesis (D-Quinic Acid Route)

Q: I am synthesizing the 6-oxabicyclo[3.2.1]octane core of guignardone derivatives starting from via a substitution/desulfurization sequence[3]. My yields at the etherification step are highly inconsistent (20-60%). Why? A: This sequence relies on the formation of a transient intermediate (often via a Pummerer-type rearrangement or direct displacement). The inconsistency is almost always linked to trace moisture quenching the activated intermediate before intramolecular cyclization can occur. Causality: The highly oxidized nature of D-quinic acid derivatives means that the hydroxyl groups are sterically hindered. If the activation of the leaving group is compromised by ambient water, intermolecular hydrolysis outcompetes the intramolecular etherification. Strict Schlenk techniques and freshly distilled solvents are non-negotiable here.

Standard Operating Procedure (SOP)
Gold-Catalyzed Synthesis of the 6-oxabicyclo[3.2.1]octane Core

Objective: High-yield synthesis of the bridged ether core via 6-endo-dig cycloisomerization. Self-Validating Principle: The reaction progress can be visually and spectroscopically validated in real-time. The active catalyst solution must remain clear; a black precipitate indicates gold(0) plating (catalyst death).

Step-by-Step Methodology:

  • Preparation of Catalyst Solution: In a nitrogen-filled glovebox, weigh 5.0 mol% of IPrAuCl and 5.0 mol% of AgNTf₂ into an oven-dried, foil-wrapped vial.

  • Activation: Add 2.0 mL of anhydrous, degassed CH₂Cl₂. Stir for 15 minutes in the dark.

    • Validation Check: A white precipitate of AgCl will form rapidly. This visual cue confirms the generation of the active cationic gold species [IPrAu]⁺NTf₂⁻.

  • Filtration: Filter the catalyst solution through a dry PTFE syringe filter (0.2 μm) into the main reaction flask to remove the AgCl.

    • Causality: Residual silver salts can act as competing, unselective Lewis acids, promoting undesired side reactions and lowering your yield.

  • Substrate Addition: Dissolve the alkynol substrate (1.0 mmol) in 3.0 mL of anhydrous CH₂Cl₂. Add this dropwise to the active catalyst solution at 0 °C over 10 minutes to prevent thermal spiking.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor via TLC (Hexanes/EtOAc 4:1).

    • Validation Check: The starting material spot (UV active, stains dark blue with p-anisaldehyde) should disappear within 2 hours, replaced by a lower Rf spot (stains distinctively purple).

  • Quenching & Workup: Quench the reaction by adding 0.1 mL of triethylamine.

    • Causality: The amine tightly coordinates and deactivates the gold catalyst, preventing retro-cyclization or degradation during concentration under reduced pressure.

  • Purification: Purify via flash column chromatography on silica gel (pre-neutralized with 1% Et₃N in hexanes to prevent acid-catalyzed ring opening).

References
  • Gong, J., et al. "Asymmetric Total Synthesis of (-)-Guignardones A and B." ResearchGate. URL:[Link]

  • Lou, et al. "Combining the best of both worlds: radical-based divergent total synthesis." Beilstein Journal of Organic Chemistry. URL:[Link]

  • Volcho, K. P., et al. "Unusual Cascade Reactions of 8-Acetoxy-6-hydroxymethyllimonene with Salicylic Aldehydes." National Science Foundation Public Access Repository. URL: [Link]

Sources

Optimization

Optimization of reaction conditions for 6-oxabicyclo[3.2.1]octane formation

Welcome to the Technical Support Center for the synthesis and optimization of the 6-oxabicyclo[3.2.1]octane scaffold. As a Senior Application Scientist, I have designed this hub to guide you through the mechanistic nuanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of the 6-oxabicyclo[3.2.1]octane scaffold. As a Senior Application Scientist, I have designed this hub to guide you through the mechanistic nuances, validated protocols, and troubleshooting logic required to successfully construct this complex bridged ether motif.

This structural core is a defining feature of numerous biologically active meroterpenoids, including guignardones and magninoids, which exhibit potent anti-tumor and enzyme-inhibitory properties [1]. Constructing this bridged system requires precise control over stereoelectronics, thermodynamics, and reactive intermediates.

Module 1: Mechanistic Logic & Workflow

The formation of the 6-oxabicyclo[3.2.1]octane core is typically achieved through one of two primary pathways: an acid-catalyzed semipinacol rearrangement–cyclodehydration cascade or a radical-mediated intramolecular cyclization [1, 2].

In the semipinacol cascade, the causality of the reaction hinges on the controlled generation of an oxocarbenium intermediate. If the acidic conditions are too harsh, the intermediate undergoes E1 elimination rather than the desired intramolecular trapping by the pendant hydroxyl group. The stereoelectronic alignment—specifically the antiperiplanar relationship between the migrating group and the leaving hydroxyl—dictates the success of the ring expansion.

G A Allylic Alcohol Precursor B Acidic Activation (PPTS / DCM) A->B C Semipinacol Rearrangement (1,2-allyl migration) B->C D Oxocarbenium Intermediate C->D E Intramolecular Cyclodehydration (C-O bond formation) D->E F 6-oxabicyclo[3.2.1]octane Core E->F

Mechanistic pathway of 6-oxabicyclo[3.2.1]octane formation via semipinacol cyclization.

Module 2: Validated Experimental Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems . Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Acid-Catalyzed Semipinacol-Cyclodehydration Cascade

Designed for the late-stage bioinspired synthesis of meroterpenoid cores.

  • Substrate Preparation: Dissolve the allylic alcohol precursor (1.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an argon atmosphere.

  • Catalyst Addition: Add Pyridinium p-toluenesulfonate (PPTS, 0.2 mmol, 20 mol%). Causality Note: PPTS (pKa ~5.2) is chosen over stronger acids like TFA (pKa ~0.2) because it provides a buffered proton source that selectively facilitates the 1,2-allyl migration without triggering premature decomposition of the sensitive oxocarbenium intermediate.

  • Cascade Initiation: Stir the reaction mixture at 25 °C for 12 hours.

  • Validation Checkpoint: Before quenching, extract a 50 µL reaction aliquot and quench it with anhydrous methanol. Analyze via GC-MS. The presence of a methyl acetal mass (M+32) confirms the successful generation and stability of the oxocarbenium intermediate. If the mass is M-18, the intermediate is undergoing undesired dehydration; lower the temperature to 0 °C.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc).

Protocol B: Radical-Mediated Intramolecular Cyclization

Utilized for forging congested C(sp³)-C(sp³) bonds without affecting diverse oxygen functionalities [1].

  • Precursor Dilution: Dissolve the dienyne or NHPI ester radical precursor (1.0 mmol) in thoroughly degassed benzene (50 mL, 0.02 M). Causality Note: High dilution is strictly required to kinetically favor intramolecular cyclization over intermolecular radical recombination.

  • Reagent Loading: Add Tributyltin hydride (Bu₃SnH, 1.2 mmol) and Azobisisobutyronitrile (AIBN, 0.1 mmol).

  • Thermal Initiation: Heat the mixture to 80 °C under argon for 4 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active precursor and the appearance of a new, less polar spot that stains dark blue with p-anisaldehyde indicates successful bicyclic formation.

  • Quenching & Purification: Cool to room temperature and add 10% aqueous KF solution (20 mL) to precipitate toxic tin byproducts as insoluble polymeric tin fluorides. Stir for 1 hour, filter through a Celite pad, and purify the filtrate via chromatography.

Module 3: Quantitative Optimization Data

The choice of acid and solvent is the most critical variable in the semipinacol-cyclodehydration cascade. The table below summarizes the optimization parameters for achieving high regioselectivity and yield for the 6-oxabicyclo[3.2.1]octane core.

EntryCatalyst (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1TFA (1.0)DCM25215%Extensive E1 elimination; dark degradation.
2CSA (0.5)DCM25442%Competing elimination and epimerization.
3PPTS (0.2) DCM 25 12 86% Clean conversion; thermodynamic control.
4PPTS (0.2)Toluene80371%Faster reaction, but minor epimerization observed.
5BF₃·OEt₂ (0.1)THF-78125%Rapid activation but highly unselective trapping.

Module 4: Troubleshooting Guide & FAQs

When yields drop or side products dominate, use the following logic tree and FAQ to diagnose the root cause of the failure.

G Start Issue: Low Yield of Target Core Check1 Is starting material consumed? Start->Check1 NoSM Increase Temp / Switch Acid (e.g., PPTS to CSA) Check1->NoSM No YesSM Are there side products? Check1->YesSM Yes Side1 Epimerization / Elimination YesSM->Side1 Yes Side2 Alternative Ring Sizes YesSM->Side2 Yes Fix1 Lower Temp / Milder Acid (e.g., PPTS in DCM) Side1->Fix1 Fix2 Check Precursor Stereochemistry (Antiperiplanar alignment) Side2->Fix2

Troubleshooting logic tree for low yields in 6-oxabicyclo[3.2.1]octane cyclization.

Q: Why am I isolating a 5-membered or 7-membered ether ring instead of the 6-oxabicyclo[3.2.1]octane core? A: This is a classic regioselectivity issue driven by Baldwin's Rules and stereoelectronic misalignment. If the migrating group in the semipinacol step is not perfectly antiperiplanar to the leaving hydroxyl group, the molecule will adopt an alternative transition state, leading to acyliminium-type cyclizations or alternative ring sizes [3]. Verify the stereochemical purity of your precursor via 2D NOESY NMR before subjecting it to cyclization.

Q: My radical cyclization is yielding a complex mixture of reduced, uncyclized products. How do I fix this? A: You are observing premature Hydrogen Atom Transfer (HAT). The radical intermediate is abstracting a hydrogen atom from Bu₃SnH before it has time to cyclize. To fix this, you must lower the effective concentration of the tin hydride. Switch to a syringe pump addition of Bu₃SnH over 4–6 hours, or transition to a photoredox catalytic system (e.g., using₂) which eliminates the need for high concentrations of chemical reductants [1].

Q: The reaction works well on a 50 mg scale, but yields plummet when I scale up to 2 grams. Why? A: In acid-catalyzed cyclodehydrations, scale-up often alters the thermodynamic profile of the reaction flask. The generation of water during the cyclodehydration step can hydrolyze the oxocarbenium intermediate if not efficiently removed. For reactions >1 gram, integrate a Soxhlet extractor with activated 4Å molecular sieves or use a Dean-Stark apparatus to continuously drive the equilibrium forward by removing water [2].

References

  • Combining the best of both worlds: radical-based divergent total synthesis Beilstein Journal of Organic Chemistry[Link]

  • Quinic acid as a chiron in total synthesis Natural Product Reports (RSC Publishing)[Link]

  • Acyliminium Cyclization of Chiral 5-(4-Alkenyl)-5-hydroxy-2-pyrrolidinone Derivatives Bulletin of the Chemical Society of Japan (Oxford University Press)[Link]

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 6-Oxabicyclo[3.2.1]octanes

Welcome to the technical support center for the stereoselective synthesis of 6-oxabicyclo[3.2.1]octane systems. This guide is designed for researchers, scientists, and drug development professionals who are navigating th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of 6-oxabicyclo[3.2.1]octane systems. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing this important structural motif. The 6-oxabicyclo[3.2.1]octane core is a privileged scaffold found in a variety of biologically active natural products.[1][2] Achieving precise control over its stereochemistry is often the most significant challenge in its synthesis.

This resource is structured to provide both foundational knowledge through frequently asked questions and in-depth troubleshooting for specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the 6-oxabicyclo[3.2.1]octane core?

A1: The construction of the 6-oxabicyclo[3.2.1]octane framework is typically achieved through several key synthetic disconnections. The most prevalent strategies involve:

  • Intramolecular Cyclizations: This is a broad category that includes reactions like intramolecular Michael additions, aldol condensations, and Williamson etherifications of appropriately functionalized cyclohexane or cycloheptane precursors. The stereochemical outcome is often dictated by the conformational preferences of the substrate.[3][4]

  • Cycloaddition Reactions: [5+2] cycloadditions between oxidopyrylium ions and alkenes or dienes provide a direct route to the bicyclic system.[5] Similarly, intramolecular Diels-Alder reactions can be employed.

  • Cationic Cyclizations and Rearrangements: Electrophile-induced cyclizations of unsaturated alcohols, such as those mediated by iodine or gold catalysts, can form the bicyclic ether.[2][6][7] These reactions often proceed through a cascade of bond-forming events.

  • Radical Cyclizations: Intramolecular radical cyclizations offer an alternative approach, particularly for the construction of highly substituted systems.[8][9][10][11][12] Controlling the stereochemistry in these reactions can be challenging but is achievable with modern methods.[9][10][11]

Q2: What are the primary factors that influence stereoselectivity in these syntheses?

A2: Achieving high stereoselectivity is a multifactorial problem. The key levers you can pull in your experimental design are:

  • Substrate Control: The inherent stereochemistry of the starting material often has the most profound impact. Chiral auxiliaries or existing stereocenters in the substrate can direct the formation of new stereocenters.[3][4] The conformational bias of the substrate in the transition state is a critical determinant of the diastereoselectivity.

  • Reagent/Catalyst Control: The choice of catalyst, particularly in asymmetric synthesis, is paramount. Chiral Lewis acids, Brønsted acids, organocatalysts, and transition metal complexes with chiral ligands can create a chiral environment that favors the formation of one enantiomer over the other.[5][13][14][15][16]

  • Reaction Conditions: Temperature, solvent, and the concentration of reagents can all influence the stereochemical outcome.[17][18][19] Lower temperatures often enhance selectivity by favoring the transition state with the lowest activation energy.[19]

Q3: What is the difference between diastereoselectivity and enantioselectivity in this context?

A3: It is crucial to distinguish between these two forms of stereoselectivity:

  • Diastereoselectivity refers to the preferential formation of one diastereomer over another. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. In the synthesis of 6-oxabicyclo[3.2.1]octanes, this often relates to the relative orientation of substituents on the bicyclic core.

  • Enantioselectivity refers to the preferential formation of one enantiomer over its mirror image. Enantiomers have identical physical properties in an achiral environment but rotate plane-polarized light in opposite directions.[20] Achieving high enantioselectivity typically requires the use of a chiral catalyst, reagent, or auxiliary.

Troubleshooting Guides

This section provides detailed guidance on common problems encountered during the synthesis of 6-oxabicyclo[3.2.1]octanes.

Guide 1: Poor Diastereoselectivity in Intramolecular Cyclizations

Problem: Your intramolecular cyclization (e.g., Michael addition, aldol, or etherification) is producing a mixture of diastereomers, with a low diastereomeric ratio (d.r.).

Potential Causes & Solutions:

Potential CauseScientific RationaleSuggested Solutions
Unfavorable Substrate Conformation The transition state of the cyclization is influenced by the ground-state conformational equilibrium of the acyclic precursor. If multiple low-energy conformations can lead to different diastereomeric products, a mixture will be obtained.1. Introduce Steric Hindrance: Install bulky protecting groups or substituents that will favor a single reactive conformation.[17] 2. Utilize Chelating Groups: Incorporate functional groups that can chelate to a Lewis acid, thereby locking the conformation of the substrate. 3. Modify the Tether Length: Adjusting the length of the carbon chain connecting the reacting moieties can alter the conformational landscape.
Reversibility of the Reaction If the cyclization is reversible under the reaction conditions, the product ratio may reflect the thermodynamic equilibrium rather than the kinetic outcome. This can lead to the erosion of initial stereoselectivity.1. Employ Milder Conditions: Use less aggressive reagents or lower reaction temperatures to favor the kinetically controlled product.[19] 2. Trap the Product: Design the reaction so that the initial cyclization product is trapped in a subsequent, irreversible step. 3. Change the Base/Acid: The choice of base or acid can influence the position of the equilibrium.[17]
Incorrect Reagent Choice The size and nature of the reagent (e.g., the base in an aldol reaction) can influence the facial selectivity of the attack.1. Screen Bulky Bases/Acids: For deprotonations, consider using sterically hindered bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) to favor approach from the less hindered face.[17] 2. Experiment with Lewis Acids: In Lewis acid-catalyzed reactions, screen a variety of Lewis acids with different metals and ligands to find one that provides optimal facial bias.
Experimental Protocol: Improving Diastereoselectivity via Substrate Control

This protocol describes a general procedure for an intramolecular Michael addition where a bulky silyl ether is used to direct the stereochemical outcome.

Materials:

  • Cyclohexenone precursor with a tethered nucleophile

  • Bulky silylating agent (e.g., tert-Butyldimethylsilyl chloride, TBDMSCl)

  • Base (e.g., imidazole)

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Cyclization catalyst (e.g., a mild base like DBU)

  • Anhydrous reaction solvent (e.g., Tetrahydrofuran, THF)

Methodology:

  • Protection of a Directing Group: To a solution of the starting material (1.0 eq) in anhydrous DCM, add imidazole (1.5 eq) and TBDMSCl (1.2 eq). Stir at room temperature until the reaction is complete (monitor by TLC). Perform an aqueous workup and purify by column chromatography to obtain the silylated precursor.

  • Intramolecular Cyclization: Dissolve the purified precursor (1.0 eq) in anhydrous THF under an inert atmosphere. Cool the solution to the desired temperature (e.g., -78 °C). Add the cyclization catalyst (e.g., DBU, 0.1 eq) dropwise.

  • Monitoring and Quenching: Stir the reaction at the low temperature, monitoring its progress by TLC. Once complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Workup and Analysis: Allow the mixture to warm to room temperature and extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify by column chromatography. Determine the diastereomeric ratio by ¹H NMR or HPLC analysis.

Logical Workflow for Troubleshooting Poor Diastereoselectivity

Caption: Troubleshooting workflow for poor diastereoselectivity.

Guide 2: Low Enantioselectivity in Asymmetric Catalysis

Problem: Your asymmetric synthesis of a 6-oxabicyclo[3.2.1]octane is resulting in a low enantiomeric excess (ee).

Potential Causes & Solutions:

Potential CauseScientific RationaleSuggested Solutions
Suboptimal Catalyst/Ligand The chiral catalyst or ligand is not creating a sufficiently differentiated energetic landscape for the two enantiomeric transition states. The steric and electronic properties of the ligand are crucial for effective enantiodiscrimination.[5][13][14]1. Screen a Library of Ligands: Systematically vary the steric and electronic properties of the chiral ligand. For instance, in metal-catalyzed reactions, modify the backbone, substituents on the phosphine or amine, or the coordinating atoms.[13][14][21] 2. Consider a Different Catalytic System: If ligand tuning is unsuccessful, explore a different class of catalyst (e.g., switch from a metal-based catalyst to an organocatalyst).[5][15]
Mismatched Substrate-Catalyst Combination In some cases, there can be a "mismatched pair" where the inherent stereochemical preferences of the substrate oppose the facial bias imposed by the catalyst, leading to low enantioselectivity.[13]1. Use the Opposite Enantiomer of the Catalyst: If available, using the enantiomeric form of the catalyst can result in a "matched pair," leading to higher enantioselectivity.[13] 2. Modify the Substrate: If the substrate has other stereocenters, consider inverting their stereochemistry if synthetically feasible.
Background Uncatalyzed Reaction A non-zero rate for the uncatalyzed reaction can lead to the formation of a racemic background product, which will lower the overall enantiomeric excess of the reaction mixture.1. Lower the Reaction Temperature: This will generally decrease the rate of the uncatalyzed reaction more significantly than the catalyzed reaction, improving the ee.[19] 2. Use a More Active Catalyst: A more active catalyst will allow for lower catalyst loading and/or shorter reaction times, minimizing the contribution of the background reaction. 3. Check for Achiral Acid/Base Impurities: Trace impurities can sometimes catalyze the background reaction. Ensure all reagents and solvents are of high purity.
Catalyst Deactivation or Aggregation The active form of the catalyst may not be stable under the reaction conditions, leading to a loss of enantioselectivity over time.1. Perform a Catalyst Loading Study: Vary the concentration of the catalyst to see if aggregation is an issue. 2. Additives: In some cases, additives like molecular sieves or a co-catalyst can stabilize the active catalytic species.[13] 3. In Situ Catalyst Formation: Prepare the active catalyst in situ to ensure it is in the correct oxidation state and coordination environment.
Data Presentation: Ligand Screening in an Asymmetric [5+2] Cycloaddition

The following table summarizes hypothetical data from the screening of different chiral ligands in a dual-catalyst system for an enantioselective [5+2] cycloaddition to form a 6-oxabicyclo[3.2.1]octane derivative.[5]

EntryChiral LigandSolventTemp (°C)Yield (%)ee (%)
1(R)-BINOL-derived phosphoramiditeToluene257560
2(S,S)-Ph-BOXCH₂Cl₂08275
3(R,R)-TADDOLToluene06540
4Chiral Primary AminothioureaCH₂Cl₂-209195
5(R)-TRIPDioxane258885

Data is illustrative and based on trends observed in the literature.

Visualization of a Catalytic Cycle

G cluster_0 Catalytic Cycle A Chiral Catalyst (e.g., Chiral Amine) C Chiral Pyrylium Intermediate A->C + Pyrylium Precursor B Pyrylium Precursor E [5+2] Cycloaddition Transition State C->E + Alkene D Alkene F Product Precursor E->F G 6-Oxabicyclo[3.2.1]octane (Enantioenriched) F->G Rearomatization G->A - Product + Catalyst Regeneration

Caption: Generalized catalytic cycle for an amine-catalyzed [5+2] cycloaddition.

References

  • Witten, M. R., & Jacobsen, E. N. (2014). Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions. Angewandte Chemie International Edition, 53(23), 5912–5916. [Link]

  • Lee, H., & Pae, A. N. (2017). Recent Advances in Substrate-Controlled Asymmetric Cyclization for Natural Product Synthesis. Molecules, 22(7), 1053. [Link]

  • Curran, D. P., & Stalinski, K. (1998). Substrate-Controlled Group-Selective Radical Cyclizations. A New Strategy for Stereocontrolled Transformations of Diastereomeric Reactive Intermediates. Journal of the American Chemical Society, 120(1), 115-116. [Link]

  • Lee, H., & Pae, A. N. (2017). Recent Advances in Substrate-Controlled Asymmetric Cyclization for Natural Product Synthesis. PubMed. [Link]

  • Kim, H., & Krische, M. J. (2019). Rhodium-Catalyzed Enantioselective Synthesis of Oxazinones via an Asymmetric Ring Opening-Lactonization Cascade of Oxabicyclic Alkenes. Organic Letters, 21(18), 7438–7441. [Link]

  • O'Brien, J. M., & Hoveyda, A. H. (2019). Cobalt-Catalyzed Enantioselective and Chemodivergent Addition of Cyclopropanols to Oxabicyclic Alkenes. ACS Catalysis, 9(7), 5957–5963. [Link]

  • McDonald, F. E., & Schultz, J. A. (2011). Catalytic Alkene Cyclization Reactions for the Stereoselective Synthesis of Complex “Terpenoid-like” Heterocycles. Accounts of Chemical Research, 44(8), 624–634. [Link]

  • A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol. (1990). Journal of the Chemical Society, Chemical Communications. [Link]

  • Davies, H. M., & Antoulinakis, E. G. (2001). Asymmetric Synthesis of Highly Functionalized 8-Oxabicyclo[3.2.1]octene Derivatives. Journal of the American Chemical Society, 123(30), 7431–7432. [Link]

  • Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one. (1991). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Žabka, M., & Gschwind, R. M. (2022). Substrate Photoswitching for Rate Enhancement of an Organocatalytic Cyclization Reaction. European Journal of Organic Chemistry, 2022(12), e202200048. [Link]

  • Li, C., & Zhang, J. (2011). Stereocontrolled synthesis of substituted bicyclic ethers through oxy-Favorskii rearrangement: total synthesis of (±)-communiol E. The Journal of Organic Chemistry, 76(17), 7096–7103. [Link]

  • Gennaiou, K., Kelesidis, A., Kourgiantaki, M., & Zografos, A. L. (2021). Combining the best of both worlds: radical-based divergent total synthesis. Beilstein Journal of Organic Chemistry, 17, 2396–2429. [Link]

  • Fu, J., Gu, Y., Yuan, H., Luo, T., Liu, S., Lan, Y., Gong, J., & Yang, Z. (2015). Towards a general diastereoselective route to oxabicyclo[3.2.1]octanes via a gold-catalysed cascade reaction. Nature Communications, 6, 8617. [Link]

  • Zhang, X. P., & Chen, J. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society, 143(29), 10978–10989. [Link]

  • Zhang, X. P., & Chen, J. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PMC. [Link]

  • Zhang, X. P., & Chen, J. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Figshare. [Link]

  • Polymer-Supported Stereoselective Synthesis of (1S,5S)-6-Oxa-3,8-diazabicyclo[3.2.1]octanes. (2014). ResearchGate. [Link]

  • Stereocontrolled Synthesis of Substituted Bicyclic Ethers through Oxy-Favorskii Rearrangement: Total Synthesis of (+/-)-Communiol E. (2025). ResearchGate. [Link]

  • Concise Asymmetric Synthesis of (5R)-6-hydroxy-3,8-dioxabicyclo[3.2.1]octane Derivatives. (2004). Organic Letters, 6(19), 3341–3344. [Link]

  • Herrera, R. P., & Marqués-López, E. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Catalysts, 8(5), 189. [Link]

  • Chemler, S. R., & Zbieg, J. R. (2011). 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. PMC. [Link]

  • The Formation of 7-Oxabicyclo[4.2.0]octanes and 6-Oxabicyclo[3.2.1]octanes via Cationic Iodocyclization. (2003). Semantic Scholar. [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021). University of Regensburg. [Link]

  • Giese, B. (1989). Stereochemistry of intramolecular free-radical cyclization reactions. Accounts of Chemical Research, 22(2), 59-65. [Link]

  • Denmark, S. E., & Kuester, W. E. (2012). Stereoselective Halogenation in Natural Product Synthesis. PMC. [Link]

  • Selective fluorination of Fc glycans enhances antibody-mediated effector functions. (2026). PNAS. [Link]

  • Fu, J., Gu, Y., Yuan, H., Luo, T., Liu, S., Lan, Y., Gong, J., & Yang, Z. (2015). Towards a general diastereoselective route to oxabicyclo[3.2.1]octanes via a gold-catalysed cascade reaction. PMC. [Link]

  • Lee, K., & Lee, J. (2017). Synthetic efforts toward the bicyclo[3.2.1]octane fragment of rhodojaponin III. PMC. [Link]

  • Diastereoselective intramolecular cyclization/Povarov reaction cascade for the one-pot synthesis of polycyclic quinolines. (2022). Organic & Biomolecular Chemistry. [Link]

  • Chapter 5: Strategies and Methodologies for the Synthesis of Cyclic Ethers. (2024). Books.
  • Ligand-Controlled Stereoselective Synthesis and Biological Activity of 2-Exomethylene Pseudo- glycoconjugates. (n.d.). Kyoto University Research Information Repository. [Link]

  • Presset, M., Coquerel, Y., & Rodriguez, J. (2012). Syntheses and Applications of Functionalized Bicyclo[3.2.1]octanes: Thirteen Years of Progress. Chemical Reviews, 112(11), 5677–5717. [Link]

  • Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives by NMR and theoretical calculations. (n.d.). ResearchGate. [Link]

  • Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. (2025). PMC. [Link]

  • Constructive Innovation of Approaching Bicyclo[3.2.1]octane in ent–Kauranoids. (2025). ScienceDirect. [Link]

  • Construction of oxabicyclo[3.2.1]octanes via palladium-catalyzed intermolecular [3 + 4] cycloadditions of vinylidenecyclopropane-diesters with pyrroles or indoles bearing a trifluoroacetyl group and the related hydroamination reaction. (n.d.). Organic Chemistry Frontiers. [Link]

  • Evolution of a Reagent-Controlled Strategy for β-Selective C-Glycoside Synthesis. (2022). ACS Publications. [Link]

  • Stereochemistry. (2025). SlidePlayer. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry of 6-Oxabicyclo[3.2.1]octane Derivatives

For Researchers, Scientists, and Drug Development Professionals The 6-oxabicyclo[3.2.1]octane skeleton is a privileged structural motif found in a variety of biologically active natural products and pharmaceutical compou...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-oxabicyclo[3.2.1]octane skeleton is a privileged structural motif found in a variety of biologically active natural products and pharmaceutical compounds. Its rigid, three-dimensional architecture provides a unique scaffold for the precise spatial arrangement of functional groups, making it a valuable building block in drug discovery. Understanding the mass spectrometric behavior of these derivatives is crucial for their identification, characterization, and metabolic profiling. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of 6-oxabicyclo[3.2.1]octane derivatives, supported by experimental insights and established fragmentation principles.

The Critical Role of Mass Spectrometry in the Analysis of 6-Oxabicyclo[3.2.1]octane Derivatives

Mass spectrometry is an indispensable tool for the structural elucidation and quantification of 6-oxabicyclo[3.2.1]octane derivatives. Its high sensitivity and specificity allow for the determination of molecular weight, elemental composition, and structural features from minute sample amounts. This is particularly important in drug development, where the identification of metabolites and degradation products is a key aspect of safety and efficacy assessment. The choice of ionization technique and mass analyzer significantly impacts the quality and type of information obtained, necessitating a comparative understanding of the available methods.

Comparing Ionization Techniques: Electron Ionization (EI) vs. Electrospray Ionization (ESI)

The selection of an appropriate ionization method is paramount for the successful mass spectrometric analysis of 6-oxabicyclo[3.2.1]octane derivatives. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), offer distinct advantages and disadvantages depending on the analyte's properties and the analytical goal.

Electron Ionization (EI): The Hard Ionization Approach for Volatile Derivatives

Electron Ionization is a "hard" ionization technique that involves bombarding gas-phase molecules with high-energy electrons (typically 70 eV). This energetic process often leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure.

Strengths for 6-Oxabicyclo[3.2.1]octane Derivatives:

  • Structural Information: The rich fragmentation patterns are highly reproducible and can be used to elucidate the substitution patterns on the bicyclic core.

  • Library Matching: EI spectra can be readily compared to established mass spectral libraries like the NIST database for rapid identification of known compounds.[1]

  • GC-MS Compatibility: EI is the most common ionization source for Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for the analysis of volatile and thermally stable 6-oxabicyclo[3.2.1]octane derivatives.

Weaknesses:

  • Molecular Ion Intensity: The molecular ion peak (M+) may be weak or absent for some derivatives due to the high degree of fragmentation, making it difficult to determine the molecular weight.

  • Analyte Volatility: EI-MS is generally limited to compounds that are sufficiently volatile and thermally stable to be introduced into the gas phase without degradation.

Electrospray Ionization (ESI): The Soft Ionization Technique for Polar and Thermally Labile Derivatives

Electrospray Ionization is a "soft" ionization technique that generates ions directly from a solution. It is particularly well-suited for polar, non-volatile, and thermally labile molecules.

Strengths for 6-Oxabicyclo[3.2.1]octane Derivatives:

  • Molecular Weight Determination: ESI typically produces protonated molecules ([M+H]+) or other adducts with minimal fragmentation, providing a clear indication of the molecular weight.

  • LC-MS Compatibility: ESI is the premier ionization source for Liquid Chromatography-Mass Spectrometry (LC-MS), which is ideal for analyzing complex mixtures and a wider range of derivatives, including those with polar functional groups.[2]

  • Tandem MS (MS/MS): The stable precursor ions generated by ESI are excellent candidates for tandem mass spectrometry (MS/MS) experiments, where controlled fragmentation can be induced to obtain detailed structural information.

Weaknesses:

  • Limited Fragmentation: While advantageous for molecular weight determination, the lack of spontaneous fragmentation in the source can limit the amount of structural information obtained in a single MS scan.

  • Matrix Effects: The ionization efficiency in ESI can be influenced by other components in the sample matrix, potentially leading to ion suppression or enhancement.

Unraveling Fragmentation Pathways of the 6-Oxabicyclo[3.2.1]octane Core

The fragmentation of the 6-oxabicyclo[3.2.1]octane ring system is governed by the principles of charge- and radical-site-initiated cleavages.[3] The presence of the oxygen atom as a heteroatom significantly influences the fragmentation pathways.

Electron Ionization (EI) Fragmentation:

Under EI conditions, ionization often occurs through the removal of a non-bonding electron from the oxygen atom, creating a radical cation.[4] Subsequent fragmentation can proceed through several pathways:

  • α-Cleavage: The bond adjacent to the oxygen atom can cleave, leading to the formation of a stable oxonium ion. This is a common fragmentation pathway for ethers.[5]

  • Ring Opening and Cleavage: The bicyclic system can undergo ring opening followed by cleavage of the carbon chain.

  • Loss of Small Neutral Molecules: The loss of small, stable molecules such as water (if hydroxyl groups are present), carbon monoxide, or ethylene is frequently observed.

Collision-Induced Dissociation (CID) in ESI-MS/MS:

In tandem MS experiments, the protonated molecule ([M+H]+) is selected and subjected to collision with an inert gas, leading to fragmentation. For the 6-oxabicyclo[3.2.1]octane core, common fragmentation pathways include:

  • Loss of Water: For derivatives containing hydroxyl groups, the loss of a water molecule is a very common initial fragmentation step.

  • Ring Cleavage: The protonated bicyclic system can undergo various ring-opening and cleavage reactions, often initiated by the charge on the oxygen atom. The specific fragmentation will be highly dependent on the nature and position of substituents.

Below is a proposed general fragmentation pathway for a simple 6-oxabicyclo[3.2.1]octane derivative under EI.

Proposed EI Fragmentation of 6-Oxabicyclo[3.2.1]octane M [6-Oxabicyclo[3.2.1]octane]•+ F1 Fragment 1 (Ring Opening) M->F1 -e⁻ F3 Fragment 3 (α-Cleavage) M->F3 α-cleavage F2 Fragment 2 (Loss of C2H4) F1->F2 -C2H4

Caption: Proposed general fragmentation pathways for the 6-oxabicyclo[3.2.1]octane core under Electron Ionization.

Comparative Data on Fragmentation of 6-Oxabicyclo[3.2.1]octane Derivatives

IonizationPrecursor Ion (m/z)Key Fragment Ions (m/z)Proposed Neutral Loss/Fragment Structure
EI182157, 125, 109, 83, 43C2H5, C4H7O, C5H9O, C6H13, C3H7

Experimental Protocols

Protocol 1: GC-MS Analysis of a Volatile 6-Oxabicyclo[3.2.1]octane Derivative

This protocol is suitable for the analysis of thermally stable and volatile derivatives.

  • Sample Preparation:

    • Dissolve the purified compound in a volatile organic solvent (e.g., hexane, ethyl acetate) to a final concentration of 10-100 µg/mL.

    • If analyzing a complex mixture, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the compounds of interest and remove non-volatile matrix components.

  • GC-MS System:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

    • Ion Source: Electron Ionization (EI).

  • GC Method:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 min.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 min.

  • MS Method:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

    • Solvent Delay: 3 min.

  • Data Analysis:

    • Identify the peak corresponding to the 6-oxabicyclo[3.2.1]octane derivative based on its retention time.

    • Extract the mass spectrum for the peak of interest.

    • Identify the molecular ion (if present) and major fragment ions.

    • Compare the obtained spectrum with a library (e.g., NIST) for confirmation if the compound is known.

    • Propose fragmentation pathways based on the observed fragment ions.

GC-MS Workflow Sample Sample Preparation (Dissolution/Extraction) GC Gas Chromatography (Separation) Sample->GC Ionization Electron Ionization (70 eV) GC->Ionization MS Mass Spectrometry (Detection) Ionization->MS Data Data Analysis (Spectrum Interpretation) MS->Data LC-ESI-MS/MS Workflow Sample Sample Preparation (Dissolution/Filtration) LC Liquid Chromatography (Separation) Sample->LC ESI Electrospray Ionization LC->ESI MS1 MS1: Precursor Ion Scan ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Scan CID->MS2 Data Data Analysis MS2->Data

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Comparative

Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives

Title: Conformational Analysis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives: A Comparative Analytical Guide Introduction: The Stereochemical Challenge As a Senior Application Scientist, I frequently encounter challen...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Conformational Analysis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives: A Comparative Analytical Guide

Introduction: The Stereochemical Challenge

As a Senior Application Scientist, I frequently encounter challenges in the stereochemical assignment of rigid bicyclic systems. The 8-oxabicyclo[3.2.1]oct-6-en-3-one core is a privileged chiral scaffold, heavily utilized in the non-iterative synthesis of polyoxygenated natural products, C-glycosides, and tropane alkaloid analogs . While the[4+3] cycloaddition efficiently constructs this framework, the subsequent functionalization (e.g., Grignard additions, stereoselective reductions) is entirely dictated by the ground-state conformation of the tetrahydropyran-like six-membered ring.

Because the 8-oxa bridge and the C6-C7 double bond lock the system into a rigid bicyclic framework, the six-membered ring containing the ketone is typically restricted to either a distorted chair or a boat conformation. Accurately determining this conformation is not just an academic exercise—it is the causal link that predicts the facial diastereoselectivity of incoming nucleophiles.

In this guide, we objectively compare the three primary analytical workflows—Nuclear Magnetic Resonance (NMR) spectroscopy, X-Ray Crystallography, and Density Functional Theory (DFT) modeling—and demonstrate why a synergistic NMR-DFT approach yields the most reliable predictive data for drug development professionals.

Methodological Comparison: NMR vs. X-Ray vs. DFT

Solution-State NMR Spectroscopy (NOESY/ROESY & 3JHH​ Coupling)
  • Mechanism & Causality: NMR relies on the magnetic environment of nuclei. Nuclear Overhauser Effect (NOE) enhancements are inversely proportional to the sixth power of the internuclear distance ( r−6 ). This physical constraint allows us to map through-space proximities (< 5 Å). Furthermore, vicinal coupling constants ( 3J ) follow the Karplus relationship, providing direct causality between signal splitting and dihedral angles.

  • Pros: Analyzes the molecule in its native solution state, capturing the dynamic equilibrium between chair and boat conformers.

  • Cons: Highly substituted derivatives often lack the requisite protons for a complete NOE walk, leading to ambiguous stereochemical assignments.

Solid-State X-Ray Crystallography
  • Mechanism & Causality: Diffraction of X-rays by the electron cloud yields a precise 3D electron density map, establishing absolute atomic coordinates.

  • Pros: Unambiguous determination of absolute configuration and precise bond lengths/angles.

  • Cons: Requires high-quality single crystals. More critically, crystal packing forces (intermolecular hydrogen bonding, π−π stacking) can stabilize a higher-energy conformer. Consequently, the solid-state structure may not represent the reactive solution-state conformation.

In Silico DFT Modeling (B3LYP/6-31G)*
  • Mechanism & Causality: Quantum mechanical calculations solve approximations of the Schrödinger equation to find local and global energy minima, mapping the entire potential energy surface.

  • Pros: Provides quantitative thermodynamic data ( ΔG , ΔH ) for all possible conformers and predicts theoretical NMR shifts via the Gauge-Independent Atomic Orbital (GIAO) method.

  • Cons: Gas-phase calculations or implicit solvation models (e.g., PCM) may underrepresent explicit solvent interactions, occasionally skewing conformer populations.

Quantitative Data Presentation: Comparative Efficacy

To objectively compare these platforms, we summarize their performance metrics and experimental findings for standard highly substituted 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives .

Table 1: Performance Comparison of Conformational Analysis Workflows

MetricNMR SpectroscopyX-Ray CrystallographyDFT ModelingSynergistic NMR + DFT
State Analyzed SolutionSolidIn Silico (Gas/Solvent)Solution + In Silico
Throughput High (Minutes to Hours)Low (Days to Weeks)Medium (Hours to Days)Medium
Dynamic Resolution Excellent (Time-averaged)Poor (Static snapshot)Excellent (Boltzmann dist.)Superior
Cost per Sample ModerateHighLow (Compute time)Moderate
Primary Output Dihedral angles, distancesAbsolute 3D coordinatesRelative energies ( ΔE )Validated 3D Ensembles

Table 2: Relative Energies of Conformers (DFT B3LYP/6-31G vs. Experimental)*

ConformerCalculated Relative Energy ( ΔE , kcal/mol)Predicted Population (298 K)Experimental Observation (NMR)
Chair (Equatorial-Me) 0.00> 99%Dominant
Chair (Axial-Me) + 3.45< 1%Not observed
Boat (Twist) + 5.12~ 0%Not observed
Boat (True) + 7.800%Not observed

Note: Data adapted from theoretical calculations demonstrating the strong energetic preference for the chair conformation in specific 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives.

Experimental Protocols: The Self-Validating NMR-DFT Workflow

Relying on a single analytical method introduces risk. To ensure scientific integrity, we recommend a self-validating loop where DFT predictions are strictly correlated with experimental NMR data.

Step 1: NMR Acquisition & Signal Assignment

  • Dissolve 15–20 mg of the purified 8-oxabicyclo[3.2.1]oct-6-en-3-one derivative in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS).

  • Acquire a standard 1D 1H spectrum (400 MHz or 600 MHz) with a relaxation delay ( d1​ ) of 2 seconds to ensure complete longitudinal relaxation.

  • Acquire a 2D NOESY spectrum. Causality note: Optimize the mixing time ( τm​ ) for the molecule's specific correlation time (typically 300–500 ms for small rigid bicycles) to prevent spin diffusion artifacts.

  • Extract 3JHH​ coupling constants for the C2 and C4 protons to estimate dihedral angles with the bridgehead protons (C1/C5).

Step 2: DFT Conformational Search

  • Generate initial 3D geometries (Chair, Boat, Twist-Boat) using a molecular mechanics force field (e.g., MMFF94).

  • Submit the lowest energy conformers to a DFT optimization using the B3LYP functional and the 6-31G(d) basis set.

  • Perform a frequency calculation at the same level of theory. Causality note: This ensures the optimized geometries are true minima (zero imaginary frequencies) and provides zero-point energy (ZPE) corrections.

Step 3: GIAO NMR Prediction and Validation

  • Use the GIAO method on the optimized geometries to calculate isotropic magnetic shielding tensors.

  • Convert shielding tensors to chemical shifts ( δ ) using a TMS reference calculated at the identical level of theory.

  • Calculate the Mean Absolute Error (MAE) between the experimental δ and DFT-predicted δ . An MAE < 0.2 ppm for 1H strongly validates the assigned conformation.

Visualization: Analytical Workflow

ConformationalAnalysis cluster_analysis Conformational Analysis Workflows Synth Synthesis of 8-oxabicyclo[3.2.1]oct-6-en-3-one (e.g., [4+3] Cycloaddition) NMR Solution-State NMR (NOESY, J-Coupling) Synth->NMR XRay Solid-State X-Ray Crystallography Synth->XRay DFT In Silico DFT Modeling (B3LYP/6-31G*) Synth->DFT DataInt Data Integration & Stereochemical Assignment NMR->DataInt Internuclear distances (NOE) XRay->DataInt Absolute 3D coordinates DFT->DataInt Relative energies & GIAO shifts Downstream Stereoselective Downstream Synthesis (e.g., C-Glycosides, Lactones) DataInt->Downstream Predictive modeling for nucleophilic attack

Integrated analytical workflow for the stereochemical elucidation of 8-oxabicyclo[3.2.1]oct-6-en-3-one.

Conclusion

For drug development professionals working with 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives, relying solely on X-ray crystallography can introduce solid-state bias, while standalone NMR may suffer from signal overlap. The most rigorous, self-validating approach is the synergistic integration of solution-state NMR with DFT modeling. This combined workflow not only secures the ground-state conformation but also provides the mechanistic rationale required to predict downstream stereoselective transformations accurately.

References

  • Alcântara, A. F. C., Piló-Veloso, D., Almeida, W. B., Maltha, C. R. A., & Barbosa, L. C. A. (2006). by NMR and theoretical calculations. Journal of Molecular Structure, 791(1-3), 180-185. URL:[Link]

  • Vakalopoulos, A., & Hoffmann, H. M. (2001). Versatile 8-oxabicyclo[3.2.1]oct-6-en-3-one: Stereoselective Methodology for Generating C-glycosides, Delta-Valerolactones, and Polyacetate Segments. Organic Letters, 3(2), 177-180. URL:[Link]

Validation

A Comparative Analysis of 6-Oxa- versus 6-Aza-bicyclo[3.2.1]octane Scaffolds in Bioactive Compounds

A Technical Guide for Researchers in Drug Discovery In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to optimizing the efficacy, selectivity, and pharmacokinetic pro...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to optimizing the efficacy, selectivity, and pharmacokinetic properties of drug candidates. Among the various strategies employed, bioisosteric replacement stands out as a powerful tool. This guide provides an in-depth comparative study of two structurally related bicyclic scaffolds: 6-oxa-bicyclo[3.2.1]octane and 6-aza-bicyclo[3.2.1]octane. By examining their respective bioactivities, structure-activity relationships (SAR), and the underlying physicochemical differences, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to strategically leverage these scaffolds in their discovery programs.

The Principle of Bioisosterism: A Tale of Two Atoms

Bioisosterism, the substitution of an atom or group of atoms in a molecule with another that has similar physical or chemical properties, is a cornerstone of rational drug design. The replacement of a nitrogen atom with an oxygen atom, as in the case of the 6-aza- and 6-oxa-bicyclo[3.2.1]octane scaffolds, represents a classic example of this principle. While seemingly a subtle change, this substitution can profoundly impact a molecule's biological activity and disposition.

The 6-aza-bicyclo[3.2.1]octane core, commonly known as the tropane skeleton, is a well-established pharmacophore found in numerous natural products and synthetic drugs. The nitrogen atom in this scaffold is basic and can be protonated at physiological pH, allowing for ionic interactions with biological targets. In contrast, the oxygen atom in the 6-oxa-bicyclo[3.2.1]octane scaffold is a neutral hydrogen bond acceptor. This fundamental difference in electronic properties is a key determinant of the distinct biological profiles of compounds containing these respective scaffolds.

The 6-Aza-bicyclo[3.2.1]octane Scaffold: A Privileged Structure in Neuropharmacology

The 6-azabicyclo[3.2.1]octane skeleton is a prominent feature in a vast array of biologically active molecules, most notably the tropane alkaloids. These compounds have a long history of medicinal use and have been extensively studied for their effects on the central nervous system.

Monoamine Transporter Inhibition

A primary and well-characterized bioactivity of 6-aza-bicyclo[3.2.1]octane derivatives is their ability to inhibit monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). By blocking the reuptake of these neurotransmitters from the synaptic cleft, these compounds can modulate neuronal signaling.

Cocaine, a prototypical tropane alkaloid, exerts its potent psychostimulant effects through the inhibition of DAT. This has spurred the development of numerous synthetic analogs with modified affinity and selectivity profiles for the different monoamine transporters, aimed at treating conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders. The nitrogen atom in the tropane ring is often considered crucial for interaction with a conserved aspartate residue in the binding site of these transporters.

Muscarinic Receptor Antagonism

Certain tropane alkaloids, such as atropine and scopolamine, are potent antagonists of muscarinic acetylcholine receptors. This activity leads to a range of physiological effects, including mydriasis, bronchodilation, and antiemetic effects. The nitrogen atom and the stereochemistry of the substituents on the bicyclic ring are critical for high-affinity binding to these G-protein coupled receptors.

The 6-Oxa-bicyclo[3.2.1]octane Scaffold: An Emerging Player with Diverse Bioactivities

While not as extensively explored as its aza-counterpart, the 6-oxabicyclo[3.2.1]octane scaffold is gaining increasing attention in medicinal chemistry due to its presence in bioactive natural products and its potential as a non-basic bioisostere of the tropane ring.

Monoamine Transporter Inhibition without a Basic Nitrogen

A landmark discovery in the field was the finding that 8-oxa-bicyclo[3.2.1]octane derivatives (a constitutional isomer of the 6-oxa scaffold with the same core structure) are potent inhibitors of monoamine transporters, particularly DAT.[1] This was a significant finding as it challenged the long-held belief that a basic nitrogen atom was an absolute requirement for high-affinity binding to these transporters.[1] This discovery opened up new avenues for the design of novel CNS-active agents with potentially different pharmacokinetic and side-effect profiles compared to their aza-isosteres.

Sodium-Glucose Cotransporter 2 (SGLT2) Inhibition

More recently, the dioxa-bicyclo[3.2.1]octane motif, a close relative of the 6-oxa scaffold, has been incorporated into a new class of potent and selective inhibitors of the sodium-dependent glucose cotransporter 2 (SGLT2).[2] These compounds have emerged as a novel class of therapeutics for the treatment of type 2 diabetes. The rigid, bridged ketal system of the scaffold is thought to contribute to the high potency and selectivity of these inhibitors.[3]

Natural Products

The 6-oxabicyclo[3.2.1]octane core is also found in a variety of natural products, including some neolignans with anti-inflammatory and other biological activities. This suggests that this scaffold is a privileged structure in nature for interacting with various biological targets.

Comparative Analysis: A Head-to-Head Look at Bioactivity and Properties

The decision to employ a 6-oxa- versus a 6-aza-bicyclo[3.2.1]octane scaffold in a drug design campaign should be driven by a clear understanding of the desired target interactions and pharmacokinetic profile.

Physicochemical Properties

The most significant difference lies in the basicity of the bridgehead atom. The nitrogen in the aza-scaffold (pKa of the conjugate acid is typically around 9-10) is largely protonated at physiological pH, making these compounds cations. This can be advantageous for forming strong ionic bonds with acidic residues in a target protein but can also lead to higher water solubility and potential for off-target interactions with ion channels.

Conversely, the oxygen in the oxa-scaffold is a neutral hydrogen bond acceptor. This generally results in more lipophilic compounds with lower water solubility compared to their protonated aza-counterparts. This neutrality can be beneficial for crossing the blood-brain barrier and may reduce certain off-target effects.

Target Binding and Selectivity

As demonstrated by the potent DAT inhibition of 8-oxa-bicyclo[3.2.1]octane derivatives, the oxygen atom can effectively participate in hydrogen bonding interactions that are critical for binding, obviating the need for an ionic interaction.[1] The subtle differences in bond angles and lengths between the C-N-C and C-O-C bridges can also influence the overall conformation of the bicyclic system, which in turn can affect the orientation of substituents and their fit within a binding pocket. This can be exploited to fine-tune selectivity for different biological targets.

Metabolism and Pharmacokinetics

The metabolic fate of the two scaffolds is expected to differ significantly. The nitrogen atom in the 6-aza-scaffold is a common site for metabolism, particularly N-demethylation and N-oxidation, which are well-documented metabolic pathways for tropane alkaloids.[4][5][6][7][8] These metabolic transformations can lead to the formation of active or inactive metabolites, influencing the duration of action and potential for drug-drug interactions.

The 6-oxa-scaffold, lacking a readily metabolizable nitrogen, may exhibit greater metabolic stability. However, other parts of the molecule will be susceptible to metabolism, and the overall pharmacokinetic profile will depend on the nature and position of the substituents.

Data Presentation: Quantitative Comparison of DAT Inhibition

To provide a concrete example of the comparative bioactivity, the following table summarizes the in vitro potency of representative 6-aza- and 8-oxa-bicyclo[3.2.1]octane derivatives as inhibitors of the dopamine transporter (DAT).

ScaffoldCompoundTargetIC50 (nM)Reference
6-Aza-bicyclo[3.2.1]octane trans-3β-(p-chlorophenyl)-2-carbomethoxy-6-azabicyclo[3.2.1]octane (8c)DAT452
8-Oxa-bicyclo[3.2.1]octane 3β-(3,4-dichlorophenyl)-2-carbomethoxy-8-oxabicyclo[3.2.1]octane (6g)DAT3.27[1]
8-Oxa-bicyclo[3.2.1]octane 3α-(3,4-dichlorophenyl)-2-carbomethoxy-8-oxabicyclo[3.2.1]octane (7g)DAT2.34[1]

Note: The data presented is from different studies and direct comparison should be made with caution. However, it clearly demonstrates the high potency achievable with the oxa-scaffold.

Experimental Protocols

To facilitate the comparative evaluation of novel compounds based on these scaffolds, we provide the following detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Monoamine Transporter Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for a specific monoamine transporter by measuring its ability to displace a known radiolabeled ligand.

Workflow for Monoamine Transporter Binding Assay

G prep Prepare cell membranes expressing the target transporter (e.g., hDAT, hSERT) incubation Incubate membranes with a fixed concentration of radioligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of the test compound prep->incubation Add to assay buffer separation Separate bound from free radioligand by rapid filtration through glass fiber filters incubation->separation quantification Quantify the radioactivity retained on the filters using liquid scintillation counting separation->quantification analysis Determine the IC50 value by non-linear regression analysis of the displacement curve quantification->analysis ki_calc Calculate the Ki value using the Cheng-Prusoff equation analysis->ki_calc

Caption: Workflow for a radioligand displacement binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the transporter of interest in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and a range of concentrations of the test compound.

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled or fluorescent neurotransmitter substrate into cells expressing the target transporter.

Workflow for Monoamine Transporter Uptake Inhibition Assay

G cell_culture Culture cells stably or transiently expressing the target transporter (e.g., HEK293-hDAT) pre_incubation Pre-incubate the cells with varying concentrations of the test compound cell_culture->pre_incubation uptake_initiation Initiate uptake by adding a fixed concentration of a labeled substrate (e.g., [3H]dopamine) pre_incubation->uptake_initiation incubation Incubate for a short period at 37°C to measure the initial rate of uptake uptake_initiation->incubation termination Terminate the uptake by rapidly washing the cells with ice-cold buffer incubation->termination quantification Lyse the cells and quantify the amount of accumulated substrate termination->quantification analysis Determine the IC50 value from the dose-response curve quantification->analysis

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Comparative

A Comparative Guide to the Structural Elucidation of (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine: A Hypothetical Case Study

Disclaimer: This guide presents a hypothetical case study on the structural analysis of (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine. As of this writing, no public crystal structure for this specific compound is available....

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This guide presents a hypothetical case study on the structural analysis of (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine. As of this writing, no public crystal structure for this specific compound is available. The experimental data herein is representative and designed to illustrate the principles and comparative strengths of each analytical technique.

Executive Summary

The 6-oxabicyclo[3.2.1]octane scaffold is a privileged motif in medicinal chemistry, valued for its rigid, three-dimensional architecture. Understanding the precise conformation and stereochemistry of its derivatives, such as (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine, is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide provides an in-depth comparison of three cornerstone techniques for structural elucidation: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational Density Functional Theory (DFT). We will explore the causality behind experimental choices, present detailed protocols, and objectively evaluate the data obtained from each method, offering researchers a comprehensive framework for selecting the most appropriate analytical strategy.

Introduction: The Structural Challenge

(6-Oxabicyclo[3.2.1]octan-5-yl)methanamine (Figure 1) possesses multiple stereocenters and a conformationally constrained bicyclic system. The orientation of the aminomethyl group relative to the bicyclic core is a critical determinant of its interaction with biological targets. While two-dimensional NMR can confirm its chemical connectivity, it is the three-dimensional arrangement—the molecule's conformation—that dictates its function. This guide addresses the central question: What is the true three-dimensional structure of this molecule, and how can we determine it with confidence? We will compare the "gold standard" solid-state analysis of X-ray crystallography with solution-state conformational analysis by NMR and in silico prediction by DFT.

(6-Oxabicyclo[3.2.1]octan-5-yl)methanamine structureFigure 1. Chemical structure of (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine.

Methodology I: Single-Crystal X-ray Crystallography — The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid.[1][2] By measuring the diffraction pattern of X-rays passing through a single crystal, we can reconstruct an electron density map and, from it, a precise molecular model.[1] This technique is unparalleled for its accuracy in measuring bond lengths, bond angles, and torsional angles.

Experimental Protocol

Causality: The success of this technique is entirely dependent on obtaining high-quality, single crystals. The choice of solvent and crystallization method is critical and often requires extensive screening. For a polar molecule with a primary amine, solvents that can engage in hydrogen bonding are often a good starting point.

  • Step 1: Crystallization Screening.

    • Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

    • Employ slow evaporation, vapor diffusion (against an anti-solvent like diethyl ether or hexane), and slow cooling methods.

    • Set up multiple trials in parallel using a crystallization plate to screen various solvent/anti-solvent systems and temperatures.

  • Step 2: Crystal Selection and Mounting.

    • Under a microscope, identify a single, well-formed crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects.

    • Carefully mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen (100 K) to prevent radiation damage during data collection.

  • Step 3: X-ray Data Collection.

    • Mount the crystal on a diffractometer equipped with a dual-source (Mo and Cu) X-ray generator and a CCD detector.[2] For light-atom organic compounds, a Cu Kα source (λ = 1.5418 Å) is often preferred for determining absolute configuration.[2]

    • Collect a series of diffraction images (frames) by rotating the crystal in the X-ray beam.

  • Step 4: Structure Solution and Refinement.

    • Process the diffraction data (integration and scaling) to obtain a reflection file.

    • Solve the structure using direct methods, which are standard for small molecules and rely on statistical relationships between reflection intensities.[3]

    • Refine the resulting atomic model against the experimental data, adjusting atomic positions and thermal displacement parameters to minimize the difference between observed and calculated structure factors.

Workflow Diagram: X-ray Crystallography

Xray_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Purification Compound Purification Crystallization Crystallization Screening Purification->Crystallization Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection Solution Structure Solution (Direct Methods) DataCollection->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF Report Refinement->Validation Logic_Diagram Xray X-ray (Solid State) NMR NMR (Solution State) Xray->NMR Compare Packing vs. Solvation Truth Comprehensive Structural Understanding Xray->Truth Definitive 3D Structure (static) DFT DFT (Gas Phase) NMR->DFT Compare Solvation vs. Intrinsic NMR->Truth Dynamic Conformation (biologically relevant) DFT->Xray Compare Intrinsic vs. Packing DFT->Truth Intrinsic Stability & Energetics

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Safety & Regulatory Compliance

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